Product packaging for 2-Heptanol(Cat. No.:CAS No. 543-49-7)

2-Heptanol

Cat. No.: B047269
CAS No.: 543-49-7
M. Wt: 116.20 g/mol
InChI Key: CETWDUZRCINIHU-UHFFFAOYSA-N
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Description

2-Heptanol is a seven-carbon secondary alcohol that serves as a valuable compound in various research domains, particularly due to its chiral nature. Its primary research applications include its use as a standard or reference material in flavor and fragrance analysis, where it contributes to the characteristic, earthy, and faintly green olfactory notes studied in consumer product development. In organic synthesis, this compound acts as a versatile building block and a model substrate for oxidation and esterification reactions, enabling the study of reaction kinetics and catalyst efficiency. Furthermore, its chirality makes it an important molecule for investigating enzymatic resolution processes and asymmetric synthesis, providing insights into stereoselectivity. Researchers also utilize this compound in studies concerning surfactant properties, corrosion inhibition, and as a component in solvent systems for extraction and purification. This product is presented in high purity to ensure consistent and reliable research outcomes. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O<br>C7H16O<br>CH3(CH2)4CHOHCH3 B047269 2-Heptanol CAS No. 543-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptan-2-ol
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InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3
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InChI Key

CETWDUZRCINIHU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(C)O
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Molecular Formula

C7H16O, Array
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DSSTOX Substance ID

DTXSID1047158
Record name 2-Heptanol
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Molecular Weight

116.20 g/mol
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Physical Description

2-heptanol appears as a clear colorless alcohol with a mild alcohol odor. Insoluble in water. Floats on water. Soluble in most organic liquids. Moderately toxic. Used as a solvent for various resins and as a flotation agent for ore processing., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID., colourless liquid with a fresh lemon-like, grass-herbaceous odour
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Boiling Point

158-160 °C
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Flash Point

160 °F (NFPA, 2010), 71 °C c.c.
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Solubility

Solubility in water, g/100ml: 0.35, soluble in alcohol and ether; slightly soluble in water
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Density

Relative density (water = 1): 0.82, 0.817-0.819 (20°)
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Vapor Density

Relative vapor density (air = 1): 4
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Vapor Pressure

1.23 [mmHg], Vapor pressure, kPa at 20 °C: 0.133
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CAS No.

543-49-7, 52390-72-4
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptanol, a secondary alcohol with the chemical formula C₇H₁₆O, is a colorless liquid with a mild, slightly fruity odor.[1] It is an important chemical intermediate and solvent with applications in various fields, including the synthesis of fragrances, flavorings, and pharmaceuticals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical transformations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
Appearance Clear, colorless liquid[1]
Odor Mild alcohol odor[1]
Boiling Point 158-162 °C[1]
Melting Point -30.15 °C
Density 0.817 g/mL at 25 °C
Solubility in Water 3.27 g/L
Solubility in Organic Solvents Soluble in ethanol and ether[1]
Vapor Pressure 1.6 hPa at 25 °C
Vapor Density 4.0 (Air = 1)[1]
Refractive Index (n²⁰/D) 1.420 - 1.422[1]
Flash Point 59 °C (closed cup)
Viscosity 3.955 mPa·s
Table 2: Chemical and Safety Information for this compound
PropertyValueReference
IUPAC Name Heptan-2-ol[1]
CAS Number 543-49-7
Chirality Chiral, exists as (R)- and (S)-enantiomers
Reactivity Reacts with strong oxidizing agents and strong acids. Flammable.
Hazard Statements H226 (Flammable liquid and vapor), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation)
Precautionary Statements P210, P280, P303+P361+P353, P305+P351+P338

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are adapted from standard laboratory procedures for organic compounds.

Determination of Boiling Point (Microscale Method)

This method is suitable for small sample volumes.

Materials:

  • This compound sample

  • Capillary tube (sealed at one end)

  • Thermometer

  • Small test tube

  • Rubber band

  • Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

Procedure:

  • Attach the small test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Add a small amount of this compound to the test tube (approximately 0.5 mL).

  • Place the capillary tube, open end down, into the this compound in the test tube.

  • Heat the apparatus gradually.

  • Observe the capillary tube. A steady stream of bubbles will emerge from the open end as the liquid is heated.

  • Continue heating until the bubbling is rapid and continuous.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

  • Record the temperature. For accuracy, repeat the measurement.

Determination of Density (Pycnometer Method)

A pycnometer (or density bottle) is used for precise measurement of liquid density.

Materials:

  • This compound sample

  • Pycnometer with a stopper and a capillary opening

  • Analytical balance

  • Distilled water

  • Thermostat bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer and record its mass (m₁).

  • Fill the pycnometer with distilled water and insert the stopper. Ensure the capillary is filled and there are no air bubbles.

  • Place the filled pycnometer in a thermostat bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Carefully wipe dry the outside of the pycnometer and weigh it. Record the mass (m₂).

  • Empty the pycnometer, dry it completely, and then fill it with this compound.

  • Repeat steps 4 and 5 for the this compound sample and record the mass (m₃).

  • Calculate the density of this compound using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Determination of Solubility in Water (Shake-Flask Method)

This method is used to determine the concentration of a saturated solution.

Materials:

  • This compound sample

  • Distilled water

  • Conical flasks with stoppers

  • Shaker or magnetic stirrer

  • Analytical technique for concentration measurement (e.g., Gas Chromatography)

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in a conical flask.

  • Stopper the flask and place it in a shaker or on a magnetic stirrer at a constant temperature.

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Allow the mixture to stand undisturbed to allow the undissolved this compound to separate.

  • Carefully withdraw a sample from the aqueous phase, ensuring no undissolved droplets are included.

  • Determine the concentration of this compound in the aqueous sample using a suitable analytical method like Gas Chromatography. This concentration represents the solubility of this compound in water at that temperature.

Mandatory Visualizations

Synthesis of this compound

A common laboratory synthesis of this compound involves the reduction of 2-heptanone. The following diagram illustrates the workflow of this synthesis.

Synthesis_of_2_Heptanol reagents 2-Heptanone (Methyl n-amyl ketone) reaction_mixture Reaction Mixture reagents->reaction_mixture reducing_agent Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) reducing_agent->reaction_mixture solvent Solvent (e.g., Methanol for NaBH4, Diethyl ether for LiAlH4) solvent->reaction_mixture workup Aqueous Workup (e.g., add water/acid) reaction_mixture->workup 1. Reaction extraction Extraction with Organic Solvent workup->extraction 2. Quenching drying Drying of Organic Layer extraction->drying 3. Separation purification Purification (e.g., Distillation) drying->purification 4. Removal of Water product This compound purification->product 5. Isolation

Caption: Workflow for the synthesis of this compound via reduction of 2-heptanone.

Oxidation of this compound to 2-Heptanone

This compound, being a secondary alcohol, can be oxidized to a ketone, 2-heptanone. This is a common transformation in organic synthesis.

Oxidation_of_2_Heptanol heptanol This compound heptanone 2-Heptanone heptanol->heptanone Oxidation oxidizing_agent Oxidizing Agent (e.g., CrO3, PCC) reduced_agent Reduced Agent oxidizing_agent->reduced_agent Reduction

Caption: Oxidation of this compound to 2-Heptanone.

Fischer Esterification of this compound

This compound can react with a carboxylic acid in the presence of an acid catalyst to form an ester and water. This reversible reaction is known as Fischer esterification.

Fischer_Esterification heptanol This compound ester Ester (e.g., 1-methylhexyl acetate) heptanol->ester heptanol->ester Equilibrium water Water heptanol->water Equilibrium carboxylic_acid Carboxylic Acid (e.g., Acetic Acid) carboxylic_acid->ester carboxylic_acid->ester Equilibrium carboxylic_acid->water Equilibrium catalyst Acid Catalyst (e.g., H2SO4) catalyst->ester catalyzes

Caption: Fischer esterification of this compound with a carboxylic acid.

References

The Uncharted Path: A Technical Guide to 2-Heptanol Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While the fragrant, slightly fruity aroma of 2-heptanol is a known constituent of various plant volatiles, the precise biochemical route of its formation has remained largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, drawing upon established principles of fatty acid metabolism and secondary alcohol production. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of plant-derived secondary metabolites.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is hypothesized to be a multi-step process originating from fatty acid metabolism. The proposed pathway involves the initial formation of the C7 ketone, 2-heptanone, which is subsequently reduced to the corresponding secondary alcohol, this compound. This pathway is believed to proceed as follows:

  • Chain Shortening of Fatty Acids via β-Oxidation: The pathway likely initiates with an eight-carbon fatty acid, octanoic acid, which is a known plant metabolite.[1][2] Through a cycle of β-oxidation, octanoyl-CoA is shortened to a β-ketoacyl-CoA intermediate. This process involves a series of enzymatic reactions catalyzed by acyl-CoA oxidase/dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.[3][4]

  • Formation of 2-Heptanone: The β-ketoacyl-CoA is then thought to be acted upon by a β-ketoacyl-CoA thiolase, which would cleave the molecule to produce acetyl-CoA and a six-carbon acyl-CoA. However, an alternative proposed mechanism for methyl ketone formation, including 2-heptanone, involves the hydrolysis of the β-ketoacyl-CoA to a β-keto acid, followed by spontaneous or enzymatic decarboxylation.[5] While methylketone synthases have been identified in some organisms, their direct role in 2-heptanone formation in plants remains to be definitively established.[6]

  • Reduction to this compound: The final step in the proposed pathway is the reduction of the carbonyl group of 2-heptanone to a hydroxyl group, yielding this compound. This reaction is likely catalyzed by a plant alcohol dehydrogenase (ADH) or a similar reductase that utilizes NADH or NADPH as a cofactor. Plant ADHs are known to act on a variety of aldehydes and ketones.

A diagrammatic representation of this proposed pathway is provided below:

This compound Biosynthesis Pathway Octanoyl-CoA Octanoyl-CoA β-Oxidation β-Oxidation Octanoyl-CoA->β-Oxidation β-Ketoacyl-CoA β-Ketoacyl-CoA β-Oxidation->β-Ketoacyl-CoA Methylketone Synthase (putative) Methylketone Synthase (putative) β-Ketoacyl-CoA->Methylketone Synthase (putative) 2-Heptanone 2-Heptanone Alcohol Dehydrogenase (putative) Alcohol Dehydrogenase (putative) 2-Heptanone->Alcohol Dehydrogenase (putative) This compound This compound Methylketone Synthase (putative)->2-Heptanone Alcohol Dehydrogenase (putative)->this compound

Proposed biosynthesis of this compound from octanoyl-CoA.

Quantitative Data

Currently, there is a significant lack of quantitative data specifically for the biosynthesis of this compound in plants. Information regarding the enzyme kinetics, substrate and product concentrations in various plant tissues, and the overall flux through this pathway is not available in the scientific literature. The data presented in the following table is based on general fatty acid metabolism and alcohol dehydrogenase activities and should be considered as estimations pending further research.

ParameterValueOrganism/TissueComments
Substrate (Octanoic Acid) Concentration Not Reported-The endogenous concentration of octanoic acid in plant tissues actively producing this compound is unknown.
Intermediate (2-Heptanone) Concentration Not Reported-The in-planta concentration of the ketone intermediate has not been quantified.
Product (this compound) Concentration VariableVarious (e.g., fruits, leaves)Detected as a volatile organic compound, but absolute concentrations within tissues are not well-documented.
Enzyme Kinetics (putative ADH) Not Reported-The Km and Vmax values of the specific plant alcohol dehydrogenase responsible for 2-heptanone reduction are unknown.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments that would be essential in confirming the proposed pathway and gathering quantitative data.

Enzyme Assay for Putative 2-Heptanone Reductase (Alcohol Dehydrogenase)

This protocol describes a spectrophotometric assay to measure the activity of a putative 2-heptanone reductase in plant protein extracts. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

Materials:

  • Plant tissue (e.g., leaves, fruits)

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.0)

  • 2-Heptanone solution (substrate)

  • NADH solution

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Protein Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate to pellet cell debris.

    • Collect the supernatant containing the crude protein extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Set up the reaction mixture in a cuvette containing assay buffer, NADH solution, and the plant protein extract.

    • Initiate the reaction by adding the 2-heptanone solution.

    • Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm over time.

    • The rate of decrease in absorbance is proportional to the enzyme activity.

    • Run appropriate controls, including a reaction without the protein extract and a reaction without the 2-heptanone substrate.

  • Calculation of Enzyme Activity:

    • Calculate the change in absorbance per minute (ΔA340/min).

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumed.

    • Express the enzyme activity in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Identification of Pathway Intermediates using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and identification of volatile and semi-volatile compounds, including potential intermediates of the this compound pathway, from plant tissues.

Materials:

  • Plant tissue

  • Solvent for extraction (e.g., dichloromethane or hexane)

  • Internal standard (for quantification)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Solid-phase microextraction (SPME) fibers (for headspace analysis)

Procedure:

  • Extraction:

    • Solvent Extraction: Grind plant tissue and extract with a suitable organic solvent. Concentrate the extract before analysis.

    • Headspace SPME: Place a small amount of plant tissue in a sealed vial. Expose an SPME fiber to the headspace above the tissue to adsorb volatile compounds.

  • GC-MS Analysis:

    • Inject the concentrated solvent extract or introduce the SPME fiber into the GC inlet.

    • The GC will separate the different compounds in the mixture based on their volatility and interaction with the column stationary phase.

    • As compounds elute from the GC column, they enter the mass spectrometer, which fragments them and detects the resulting ions.

    • The mass spectrum of each compound serves as a chemical fingerprint.

  • Compound Identification:

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) to identify known compounds.

    • Confirm the identity of key compounds, such as 2-heptanone and this compound, by comparing their retention times and mass spectra with those of authentic standards.

The following diagram illustrates a general workflow for these experimental protocols:

Experimental Workflow cluster_0 Biochemical Analysis cluster_1 Metabolite Profiling Plant Tissue Plant Tissue Protein Extraction Protein Extraction Plant Tissue->Protein Extraction Enzyme Assay Enzyme Assay Protein Extraction->Enzyme Assay Quantitative Data Quantitative Data Enzyme Assay->Quantitative Data Plant Tissue_2 Plant Tissue Metabolite Extraction Metabolite Extraction Plant Tissue_2->Metabolite Extraction GC-MS Analysis GC-MS Analysis Metabolite Extraction->GC-MS Analysis Pathway Intermediates Pathway Intermediates GC-MS Analysis->Pathway Intermediates

Workflow for investigating this compound biosynthesis.

Future Directions

The complete elucidation of the this compound biosynthetic pathway in plants requires further investigation. Key areas for future research include:

  • Identification and Characterization of Enzymes: The specific enzymes responsible for each step of the pathway, particularly the putative methylketone synthase and the 2-heptanone reductase, need to be identified, purified, and characterized.

  • Gene Discovery: Identifying the genes encoding these enzymes will be crucial for understanding the regulation of the pathway and for potential metabolic engineering applications.

  • Metabolic Flux Analysis: Performing stable isotope labeling studies will be essential to trace the flow of carbon from precursors like octanoic acid to this compound and to quantify the flux through the pathway.[7]

  • Investigating the Role of this compound: Understanding the physiological and ecological roles of this compound in plants will provide context for its biosynthesis.

This technical guide serves as a foundational document for stimulating further research into the fascinating and underexplored area of secondary alcohol biosynthesis in plants. The knowledge gained from such studies will not only advance our fundamental understanding of plant biochemistry but also open up new avenues for the biotechnological production of valuable natural products.

References

An In-depth Technical Guide to the Chirality of 2-Heptanol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-heptanol, with a specific focus on its chirality. It details methodologies for the synthesis, resolution, and analysis of its enantiomers, and includes quantitative data and experimental protocols relevant to research and development in the pharmaceutical and chemical industries.

Introduction to the Chirality of this compound

This compound (C₇H₁₆O) is a secondary alcohol where the hydroxyl group is located on the second carbon atom of a seven-carbon chain.[1] This structure gives rise to a chiral center at the C-2 position, meaning this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-(-)-2-heptanol and (S)-(+)-2-heptanol.[1] These enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light and their biological activity. The distinct pharmacological effects of individual enantiomers make their separation and stereoselective synthesis crucial in drug development.[2]

Physicochemical Properties

The physical and chemical properties of the enantiomers of this compound are largely identical, with the notable exception of their optical rotation. The racemic mixture, an equal parts mixture of the (R) and (S) enantiomers, is optically inactive. A summary of key quantitative data is presented in Table 1.

Property(R)-(-)-2-Heptanol(S)-(+)-2-HeptanolRacemic this compound
CAS Number 6033-24-5[3]6033-23-4[4]543-49-7[1]
Molecular Formula C₇H₁₆O[3]C₇H₁₆O[4]C₇H₁₆O[1]
Molar Mass ( g/mol ) 116.20[3]116.20[4]116.204[1]
Appearance Colorless to light yellow liquid[5]Colorless to light yellow liquid[4]Clear colorless liquid[2]
Boiling Point (°C) 74-75 (at 23 mmHg)[3]149-150[4]159[1]
Density (g/mL) 0.818 (at 25°C)[3]0.815 (at 25°C)[4]0.817[1]
Refractive Index (n20/D) 1.419[3]1.421[4]~1.421[2]
Specific Rotation [α]D -9.5° (neat)[3][5]+9.5° to +10° (neat)[4][6]
Solubility in Water Soluble (3569 mg/L at 25°C)[4]Soluble (3569 mg/L at 25°C)[4]3.3 g/L[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of racemic this compound, its resolution into constituent enantiomers, a representative method for stereoselective synthesis, and the analytical procedure for determining enantiomeric purity.

Synthesis of Racemic this compound via Reduction of 2-Heptanone

This protocol describes the preparation of racemic this compound by the reduction of methyl n-amyl ketone (2-heptanone) using sodium metal in an alcohol-water mixture.

Materials:

  • 2-Heptanone (methyl n-amyl ketone)

  • 95% Ethanol

  • Sodium metal (wire or small pieces)

  • Water

  • 1:1 Hydrochloric acid

  • Anhydrous sodium sulfate

  • 3 L round-bottomed flask

  • Liebig condenser

  • Cooling bath (running water or ice)

  • Separatory funnel

  • Distillation apparatus with a fractionating column

Procedure:

  • In a 3 L round-bottomed flask equipped with an efficient Liebig condenser, dissolve 228 g (2 moles) of 2-heptanone in a mixture of 600 mL of 95% ethanol and 200 mL of water.

  • Gradually add 130 g (5.6 gram atoms) of sodium in the form of wire through the condenser.

  • During the addition of sodium, cool the flask with running water or an ice bath to maintain the reaction temperature below 30°C and to prevent the reaction from becoming too violent.

  • Once all the sodium has dissolved, add 2 L of water to the reaction mixture and cool it to 15°C.

  • Transfer the mixture to a separatory funnel and separate the upper oily layer.

  • Wash the organic layer with 50 mL of 1:1 hydrochloric acid, followed by a wash with 50 mL of water.

  • Dry the separated organic layer over 20 g of anhydrous sodium sulfate.

  • Filter the dried liquid and distill it using a fractionating column.

  • Collect the fraction that distills at 155–157.5°C. The expected yield is 145–150 g (62–65%).

cluster_synthesis Synthesis of Racemic this compound 2-Heptanone 2-Heptanone Dissolution Dissolve in Ethanol/Water 2-Heptanone->Dissolution Reduction Add Sodium Metal (<30°C) Dissolution->Reduction Quenching Add Water (cool to 15°C) Reduction->Quenching Workup Separation & Washing Quenching->Workup Drying Dry over Na2SO4 Workup->Drying Purification Fractional Distillation Drying->Purification Racemic this compound Racemic this compound Purification->Racemic this compound

Synthesis of Racemic this compound Workflow

Kinetic Resolution of Racemic this compound via Lipase-Catalyzed Acylation

This protocol describes the separation of racemic this compound into its enantiomers through enantioselective acylation catalyzed by a lipase. The enzyme preferentially acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.

Materials:

  • Racemic this compound

  • Immobilized Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS-IM)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., hexane or tert-butyl methyl ether)

  • Internal standard for GC analysis (e.g., tridecane)

  • Screw-cap vials

  • Stirring apparatus

  • Syringe filters

  • Gas chromatograph with a chiral column

Procedure:

  • In a screw-cap vial, dissolve racemic this compound (e.g., 20 mg) and an internal standard in the chosen anhydrous solvent (e.g., 3 mL).

  • Add the immobilized lipase (e.g., 20-60 mg).

  • Add the acyl donor, vinyl acetate (e.g., 0.5 mL).

  • Seal the vial and stir the mixture at a controlled temperature (e.g., room temperature or 40°C).

  • Monitor the reaction progress by taking small aliquots (e.g., 0.2 mL) at given time intervals.

  • Filter the aliquots through a syringe filter (e.g., over Celite) to remove the immobilized enzyme.

  • Analyze the filtrate by chiral gas chromatography to determine the conversion and the enantiomeric excess (ee) of the unreacted alcohol and the formed ester.

  • Once the desired conversion (ideally around 50%) and high ee are achieved, stop the reaction by filtering off the enzyme.

  • The unreacted this compound and the formed acetate can then be separated by column chromatography.

cluster_resolution Kinetic Resolution of this compound Racemic this compound Racemic this compound Reaction Lipase, Vinyl Acetate, Solvent Racemic this compound->Reaction Monitoring Aliquots for Chiral GC Analysis Reaction->Monitoring Separation Stop Reaction & Separate Products Reaction->Separation Monitoring->Reaction Enriched Alcohol (S)-2-Heptanol Separation->Enriched Alcohol Ester (R)-2-Heptyl Acetate Separation->Ester cluster_gc_analysis Chiral GC Analysis Workflow Sample Sample containing This compound Enantiomers Injection Inject into GC Sample->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Data Chromatogram with Separated Peaks Detection->Data Quantification Calculate % ee Data->Quantification

References

The Presence and Significance of 2-Heptanol in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptanol, a secondary alcohol, is a naturally occurring volatile organic compound that has been identified as a constituent in a variety of essential oils. While often present in smaller quantities compared to major terpenes and phenols, its contribution to the overall aromatic profile and potential biological activity of these oils is an area of growing interest. This technical guide provides an in-depth overview of the discovery of this compound in essential oils, with a particular focus on turmeric (Curcuma longa). It details the analytical methodologies used for its identification and quantification, summarizes its known concentrations in various essential oils, and explores its potential mechanisms of action, particularly its antimicrobial properties.

Data Presentation: Quantitative Analysis of this compound in Essential Oils

The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for quantifying volatile compounds like this compound. The following table summarizes the reported quantitative data for this compound in several essential oils.

Essential OilBotanical NamePlant PartExtraction MethodThis compound Concentration (%)Reference(s)
Clove BudSyzygium aromaticumBudNot Specified0.013[1]
GingerZingiber officinaleRhizomeNot SpecifiedPresent (Qualitative)[2]
TurmericCurcuma longaRhizomeNot SpecifiedPresent (Trace Amounts)
Curcuma zedoariaCurcuma zedoariaRhizomeHydrodistillationPresent (Qualitative)[3]
BasilOcimum basilicumLeafSteam DistillationNot Detected[4][5][6]
LemongrassCymbopogon citratusLeafSteam DistillationNot Detected[7][8][9][10]
PeppermintMentha x piperitaLeafSteam DistillationNot Detected[11][12]
RosemaryRosmarinus officinalisAerial PartsNot SpecifiedNot Detected[13][14][15][16][17]

Note: "Present (Qualitative)" indicates that the compound was identified but not quantified in the cited study. "Not Detected" signifies that it was not found in the analyzed samples.

Experimental Protocols

The identification and quantification of this compound in essential oils rely on precise extraction and analytical techniques. The following are detailed methodologies for the key experiments.

Essential Oil Extraction

Steam distillation is a common method for extracting volatile compounds from plant materials.

Protocol:

  • Material Preparation: Fresh or dried plant material (e.g., turmeric rhizomes) is coarsely ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a still, and water is added.

  • Distillation: Steam is generated by heating the water in the still. The steam passes through the plant material, causing the volatile oils to vaporize.

  • Condensation: The steam and oil vapor mixture is then passed through a condenser, which cools the vapor and converts it back into a liquid.

  • Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separator. Due to their different densities, the essential oil and water form distinct layers and can be separated. For instance, in one study, 5 kg of dried turmeric rhizome slices were distilled with 10 L of water for 10 hours to yield approximately 50 mL of essential oil[18]. Another protocol for turmeric suggests a distillation time of 2 hours at a pressure of 1.0 x 10(5) Pa to obtain a 0.46 wt % yield of essential oil[19].

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a dark, airtight container at a low temperature to prevent degradation.

Supercritical CO₂ extraction is a more modern technique that offers high selectivity and preserves thermolabile compounds.

Protocol:

  • Material Preparation: The plant material is dried and ground to a specific particle size.

  • Apparatus Setup: The ground material is packed into an extraction vessel.

  • Extraction: Supercritical carbon dioxide (CO₂) is pumped through the extraction vessel. The pressure and temperature are controlled to maintain CO₂ in its supercritical state, where it has the properties of both a liquid and a gas, allowing it to effuse through the plant material and dissolve the essential oil. For turmeric oil extraction, typical parameters can range from 20–40 MPa and 40–60 °C[20]. One study found optimal yields of major turmeric compounds at 425 bar and 75 °C[21].

  • Separation: The CO₂ containing the dissolved essential oil is then passed into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and leaving behind the extracted oil.

  • Collection: The essential oil is collected from the separator.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying the individual components of an essential oil.

Protocol:

  • Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent, such as hexane or methanol. An internal standard (e.g., this compound itself if not expected in the sample, or another suitable compound) may be added for accurate quantification[20]. For example, 1 µl of the essential oil can be diluted in 1 ml of methanol before injection[7].

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert carrier gas (usually helium) through a long, thin capillary column. The column is coated with a stationary phase. Different compounds in the essential oil travel through the column at different rates depending on their volatility and affinity for the stationary phase, thus separating them. A typical GC program involves an initial oven temperature of around 60°C, which is then ramped up to a final temperature of about 240°C at a rate of 3°C per minute[7].

  • Detection (Mass Spectrometry): As each compound elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Identification: The mass spectrum of each separated compound is compared to a library of known spectra (e.g., NIST, Wiley) to identify the compound. The retention time (the time it takes for a compound to travel through the column) is also used for confirmation.

  • Quantification: The area of the peak corresponding to each compound in the chromatogram is proportional to its concentration in the sample. By comparing the peak area of a compound to that of a known concentration of a standard, the amount of that compound in the essential oil can be determined.

Mandatory Visualization

Experimental Workflow for Essential Oil Analysis

The following diagram illustrates the general workflow for the extraction and analysis of essential oils.

Experimental_Workflow General Workflow for Essential Oil Analysis cluster_extraction Extraction cluster_analysis Analysis cluster_results Results plant_material Plant Material (e.g., Turmeric Rhizome) extraction_method Extraction (Steam Distillation or SFE) plant_material->extraction_method essential_oil Crude Essential Oil extraction_method->essential_oil Yields gcms_analysis GC-MS Analysis essential_oil->gcms_analysis data_processing Data Processing (Identification & Quantification) gcms_analysis->data_processing final_report Final Report (Chemical Profile) data_processing->final_report

Caption: A flowchart of the essential oil analysis process.

Antifungal Mechanism of this compound

Based on current research, this compound exhibits antifungal activity primarily by disrupting the fungal cell membrane and interfering with key metabolic processes.

Antifungal_Mechanism Antifungal Mechanism of this compound cluster_cell Fungal Cell cluster_outcome Outcome membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Leakage of Intracellular Components transport_proteins Transport Proteins amino_acid_pool Amino Acid Pool cell_death Fungal Cell Death protein_synthesis Protein Synthesis amino_acid_pool->protein_synthesis Inhibition transport_proteins->cytoplasm Nutrient Uptake Inhibition two_heptanol This compound two_heptanol->membrane Disrupts Integrity (Lipid Peroxidation) two_heptanol->amino_acid_pool Accelerates Metabolism (Depletion) two_heptanol->transport_proteins Inhibits Function

Caption: The proposed antifungal action of this compound.

Recent studies on the effect of this compound on Botrytis cinerea have elucidated a multi-faceted mechanism of action[4][22]. The compound compromises the integrity of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components[4][22]. This is evidenced by an increase in extracellular nucleic acids and proteins, as well as membrane lipid peroxidation[4].

Furthermore, transcriptomic analysis has revealed that this compound disrupts the membrane transport system and accelerates amino acid metabolism[4][22]. This dual effect leads to a depletion of intracellular nutrients, ultimately resulting in fungal cell death[4][22]. This targeted disruption of fundamental cellular processes highlights the potential of this compound as a natural antifungal agent.

Conclusion

This compound is a noteworthy, albeit often minor, constituent of various essential oils, including that of turmeric. Its presence and concentration are influenced by a range of factors, necessitating standardized and rigorous analytical protocols, such as steam distillation or supercritical fluid extraction followed by GC-MS analysis, for accurate characterization. The emerging understanding of its antifungal mechanism, centered on membrane disruption and metabolic interference, opens avenues for further research into its potential applications in the pharmaceutical and agricultural industries. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this compound and its role in the complex chemistry and bioactivity of essential oils. Further quantitative studies on a wider range of essential oils are warranted to create a more comprehensive database of this compound distribution in the plant kingdom.

References

Methodological & Application

Application Notes and Protocols: 2-Heptanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Heptanol in asymmetric synthesis, a critical process in the development of chiral drugs and other enantiomerically pure compounds. Due to its chiral nature, this compound serves as a valuable building block and resolving agent. This document details its application in enzymatic kinetic resolution and as a chiral auxiliary, supported by experimental protocols and quantitative data.

Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for the separation of enantiomers from a racemic mixture. In the case of this compound, lipase-catalyzed acylation is a highly effective technique. Lipases, such as those from Candida antarctica (Lipase B, CALB) and Burkholderia cepacia (BCL), exhibit high enantioselectivity, preferentially acylating one enantiomer and leaving the other unreacted. This allows for the separation of the two enantiomers.

Quantitative Data for Lipase-Catalyzed Resolution of Secondary Alcohols

The efficiency of enzymatic kinetic resolution is determined by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the unreacted substrate. The enantioselectivity of the enzyme is often expressed as the enantiomeric ratio (E). Below is a summary of typical results achieved in the kinetic resolution of secondary alcohols using lipases, which are applicable to this compound.

Lipase SourceAcyl DonorSolventConversion (%)Substrate e.e. (%)Product e.e. (%)Enantiomeric Ratio (E)Reference
Burkholderia cepaciaVinyl AcetateHexane~50>99>99High[1]
Burkholderia cepaciaVinyl Acetate1,2-Dichloroethane~50>99>99High[1]
Candida antarctica BVinyl Acetaten-Heptane4789-High[2]
Pseudomonas fluorescensVinyl AcetateHexane~45>95--[3]

Note: The enantiomeric excess and conversion can be optimized by adjusting reaction parameters such as temperature, reaction time, and enzyme loading.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Heptanol

This protocol describes a general procedure for the kinetic resolution of racemic this compound using Burkholderia cepacia lipase and vinyl acetate as the acylating agent.

Materials:

  • Racemic this compound

  • Immobilized Burkholderida cepacia lipase (BCL)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Temperature-controlled oil bath or heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve racemic this compound (1.0 eq) in anhydrous hexane.

  • Addition of Reagents: Add vinyl acetate (1.5 eq) to the solution.

  • Enzyme Addition: Add immobilized Burkholderia cepacia lipase (typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acetic acid formed, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Separate the unreacted (S)-2-Heptanol from the (R)-2-heptyl acetate by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified (S)-2-Heptanol and the (R)-2-heptyl acetate (after hydrolysis to (R)-2-Heptanol if desired) using chiral GC or HPLC.

G cluster_workflow Workflow for Kinetic Resolution of this compound racemic_heptanol Racemic this compound reaction Enzymatic Acylation (Lipase, Vinyl Acetate, Hexane) racemic_heptanol->reaction mixture Mixture of (S)-2-Heptanol and (R)-2-Heptyl Acetate reaction->mixture separation Separation (e.g., Column Chromatography) mixture->separation s_heptanol (S)-2-Heptanol separation->s_heptanol r_acetate (R)-2-Heptyl Acetate separation->r_acetate hydrolysis Hydrolysis r_acetate->hydrolysis r_heptanol (R)-2-Heptanol hydrolysis->r_heptanol

Caption: Workflow for the enzymatic kinetic resolution of this compound.

This compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product. While specific literature detailing the extensive use of this compound as a chiral auxiliary is not as common as for other molecules, its chiral nature allows for its theoretical application in this context. For instance, an ether derivative of enantiomerically pure this compound could be used to direct the diastereoselective addition of a nucleophile to a carbonyl group.

General Workflow for the Application of this compound as a Chiral Auxiliary
  • Attachment of Auxiliary: Enantiomerically pure (R)- or (S)-2-Heptanol is attached to a prochiral substrate, for example, through an ether linkage to an alpha-keto acid derivative.

  • Diastereoselective Reaction: The chiral auxiliary directs the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a specific configuration. An example is the diastereoselective addition of an organometallic reagent to the ketone.

  • Cleavage of Auxiliary: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. The auxiliary can ideally be recovered and reused.

G cluster_auxiliary Application of this compound as a Chiral Auxiliary prochiral Prochiral Substrate attach Attach Chiral Auxiliary ((R)- or (S)-2-Heptanol derivative) prochiral->attach diastereomer Substrate-Auxiliary Adduct attach->diastereomer reaction Diastereoselective Reaction diastereomer->reaction product_aux Product with Auxiliary reaction->product_aux cleave Cleave Auxiliary product_aux->cleave enantio_product Enantiomerically Enriched Product cleave->enantio_product recover_aux Recovered Chiral Auxiliary cleave->recover_aux

Caption: Logical workflow for using this compound as a chiral auxiliary.

Case Study: Synthesis of a Vasopressin V2 Receptor Agonist Intermediate

The principles of enzymatic kinetic resolution are applied in the pharmaceutical industry for the synthesis of chiral drug intermediates. An example is the synthesis of an intermediate for a potent vasopressin V2 receptor agonist. While the full detailed protocol for the industrial synthesis is proprietary, the key step involves the resolution of a racemic alcohol intermediate using lipase-catalyzed transesterification. This highlights the practical utility of the methods described above in drug development. The resolution of the racemic alcohol, 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine, is achieved through lipase-mediated transesterification with vinyl acetate to yield the chiral acetate and the unreacted chiral alcohol.[4]

G cluster_drug_synthesis Signaling Pathway in Drug Synthesis racemic_intermediate Racemic Alcohol Intermediate (for Vasopressin V2 Agonist) lipase_resolution Lipase-Catalyzed Transesterification racemic_intermediate->lipase_resolution chiral_acetate Chiral Acetate lipase_resolution->chiral_acetate chiral_alcohol Chiral Alcohol lipase_resolution->chiral_alcohol further_synthesis Further Synthetic Steps chiral_alcohol->further_synthesis vasopressin_agonist Vasopressin V2 Receptor Agonist further_synthesis->vasopressin_agonist

Caption: Role of enzymatic resolution in the synthesis of a drug intermediate.

References

Application Notes and Protocols for 2-Heptanol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Heptanol as a solvent in organic synthesis. The content is tailored for professionals in research and development, focusing on practical applications, experimental procedures, and the underlying chemical principles.

Introduction to this compound as a Solvent

This compound is a seven-carbon secondary alcohol that offers a unique combination of properties, making it a viable, albeit less common, solvent for a range of organic reactions.[1] Its moderate polarity, relatively high boiling point, and ability to act as a hydrogen bond donor distinguish it from more conventional aprotic solvents like THF or toluene, or more polar protic solvents like methanol and ethanol. As a secondary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms, which influences its steric and electronic properties.[1]

The choice of solvent is critical in palladium-catalyzed cross-coupling reactions as it can significantly influence reaction rates, selectivity, and catalyst stability.[2] While protic solvents like alcohols are known to be effective in certain cross-coupling reactions, the use of longer-chain secondary alcohols such as this compound is an area of growing interest, particularly in the context of green chemistry and the need for solvents with specific physical properties.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a solvent. The following table summarizes its key properties, with comparisons to other common laboratory solvents.

PropertyThis compoundTolueneTetrahydrofuran (THF)Dimethylformamide (DMF)
Formula C₇H₁₆OC₇H₈C₄H₈OC₃H₇NO
Molar Mass (g·mol⁻¹) 116.2092.1472.1173.09
Boiling Point (°C) 159 - 16211166153
Melting Point (°C) -30.2-95-108.4-61
Density (g/mL at 25°C) 0.8170.8670.8890.944
Solubility in Water 3.3 g/L0.52 g/LMiscibleMiscible
Flash Point (°C) 714-1458
Dielectric Constant ~6.92.387.5836.7

Data compiled from multiple sources.[1][3]

The high boiling point of this compound allows for reactions to be conducted at elevated temperatures without the need for a sealed reaction vessel, which can be advantageous for sluggish reactions. Its limited solubility in water facilitates aqueous workups and product extraction.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in designing a successful organic reaction. The following diagram illustrates a logical workflow for solvent selection in the context of a palladium-catalyzed cross-coupling reaction, highlighting where this compound might be considered.

SolventSelection start Define Reaction: Reactants, Catalyst, Desired Product solubility_check Are all reactants and catalysts soluble? start->solubility_check solubility_check->start No, reconsider solvent class temp_req What is the required reaction temperature? solubility_check->temp_req Yes aprotic Aprotic Solvent Preferred? (e.g., Grignard, water-sensitive catalyst) temp_req->aprotic protic Protic Solvent Tolerated/Beneficial? (e.g., some Suzuki, Heck reactions) temp_req->protic high_bp High Boiling Point Needed? (>120°C) aprotic->high_bp Yes low_bp Low/Moderate Boiling Point Sufficient? aprotic->low_bp Yes protic->high_bp Yes protic->low_bp Yes select_aprotic Select Aprotic Solvent: Toluene, Dioxane, THF, DMF high_bp->select_aprotic select_protic_high Consider High-Boiling Protic Solvent: This compound, Ethylene Glycol high_bp->select_protic_high low_bp->select_aprotic select_protic_low Select Protic Solvent: Ethanol, Isopropanol low_bp->select_protic_low optimize Optimize Reaction Conditions select_aprotic->optimize select_protic_low->optimize select_protic_high->optimize

Caption: Logical workflow for solvent selection in organic synthesis.

Application Protocol: Palladium-Catalyzed C-O Cross-Coupling of a Secondary Alcohol

While specific literature on this compound as a solvent for cross-coupling reactions is sparse, its properties suggest it could be a suitable medium for reactions requiring a moderately polar, high-boiling protic solvent. The following is a representative protocol for a palladium-catalyzed C-O cross-coupling reaction, adapted from established methods for secondary alcohols, where this compound is used as the solvent.[4][5] This protocol is intended as a starting point for optimization.

Reaction Scheme:

Aryl-X + R₂CH-OH → Aryl-O-CHR₂ + H-X

(Where Aryl-X is an aryl halide and R₂CH-OH is a secondary alcohol)

Materials and Reagents:
  • Aryl Halide: e.g., 4-Chlorotoluene (1.0 mmol)

  • Secondary Alcohol: e.g., Cyclopentanol (1.2 mmol)

  • Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Ligand: e.g., Biaryl phosphine ligand (e.g., RuPhos) (0.04 mmol, 4 mol%)

  • Base: e.g., Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Solvent: Anhydrous this compound (5 mL)

  • Inert Gas: Argon or Nitrogen

Solvent Preparation: Drying of this compound

For moisture-sensitive reactions, it is crucial to use an anhydrous solvent.

  • Pre-drying: If the this compound has significant water content, it can be pre-dried by standing over anhydrous magnesium sulfate or calcium sulfate.

  • Drying with Molecular Sieves: Place approximately 10-20% by weight of activated 3Å molecular sieves into a flask.[6]

  • Add the this compound to the flask, seal it, and allow it to stand for at least 24-72 hours.[6][7]

  • The dried solvent can be used directly by decanting or transferring via cannula. For extremely sensitive reactions, distillation from the sieves under reduced pressure may be performed.

Experimental Procedure:

The following diagram outlines the general experimental workflow.

ExperimentalWorkflow setup 1. Assemble and Flame-Dry Glassware under Inert Atmosphere reagents 2. Charge Flask with Pd Pre-catalyst, Ligand, and Base setup->reagents purge 3. Evacuate and Backfill with Inert Gas (3x) reagents->purge add_reactants 4. Add this compound, Aryl Halide, and Secondary Alcohol via Syringe purge->add_reactants reaction 5. Heat to Desired Temperature (e.g., 80-120°C) with Stirring add_reactants->reaction monitor 6. Monitor Reaction Progress by TLC or GC-MS reaction->monitor monitor->reaction Incomplete workup 7. Quench, Extract, and Purify monitor->workup Complete analysis 8. Characterize Product (NMR, MS) workup->analysis

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

  • Glassware Preparation: A two-necked round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is assembled. The glassware should be flame-dried or oven-dried to remove any residual moisture. The system is then allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Charging the Reaction Vessel: The flask is charged with sodium tert-butoxide (1.4 mmol), the palladium pre-catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol) in a glovebox or under a positive pressure of inert gas.

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is exchanged with the inert gas by evacuating and backfilling three times.

  • Addition of Reagents: Anhydrous this compound (5 mL) is added via syringe, followed by the aryl halide (1.0 mmol) and the secondary alcohol (1.2 mmol).

  • Reaction: The reaction mixture is heated to the desired temperature (a starting point of 100°C is recommended) and stirred vigorously.

  • Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with diethyl ether or ethyl acetate (20 mL) and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

    • The layers are separated, and the aqueous layer is extracted with the organic solvent (2 x 15 mL).

    • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alkyl aryl ether.

Potential Advantages and Considerations of Using this compound

Advantages:

  • High Boiling Point: Enables reactions to be run at higher temperatures, potentially increasing reaction rates.

  • Protic Nature: Can act as a hydrogen bond donor, which may be beneficial for stabilizing certain catalytic intermediates or reactants.[2]

  • Moderate Polarity: Can solubilize a range of organic substrates and inorganic bases.

  • Workup: Its low water solubility simplifies the extraction process compared to more polar, water-miscible solvents.

Considerations:

  • Reactivity: As an alcohol, this compound can potentially participate in side reactions, such as acting as a nucleophile itself or undergoing oxidation.

  • Drying: Being a protic solvent, it is hygroscopic and requires careful drying for moisture-sensitive reactions.

  • Viscosity: It is more viscous than lower alcohols or ethereal solvents, which may affect stirring and mass transfer at lower temperatures.

Conclusion

This compound presents itself as a useful, non-traditional solvent for specific applications in organic synthesis. Its distinct physical properties, particularly its high boiling point and moderate polarity, make it a worthy candidate for consideration in reaction screening and optimization, especially when common solvents do not provide satisfactory results. The provided protocols and workflows serve as a foundational guide for researchers looking to explore the utility of this compound in their synthetic endeavors. Further research is warranted to fully elucidate the scope and limitations of this compound as a solvent in a broader range of organic transformations.

References

Application Note: Comprehensive Analysis of 2-Heptanol as a Pheromone Component

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Heptanol is a naturally occurring secondary alcohol that has been identified as a key component in the semiochemical vocabulary of various species.[1][2] It notably functions as an alarm pheromone in insects such as the stingless bee Melipona solani, where the (S)-enantiomer is the active compound.[3] The analysis of this compound is critical for understanding chemical ecology, developing novel pest management strategies, and screening for biologically active compounds. A multi-faceted analytical approach is required for its definitive identification, quantification, and functional characterization. This involves sophisticated sample preparation, chromatographic separation, mass spectrometric identification, and bioassays to confirm biological activity. Given that the biological effects of pheromones can be highly stereospecific, chiral analysis to differentiate between (R)- and (S)-2-Heptanol is often mandatory.[3]

This document provides detailed protocols and application notes for the comprehensive analysis of this compound as a pheromone component, from sample collection to behavioral validation.

Section 1: Sample Preparation and Volatile Collection

The initial and most critical step in pheromone analysis is the efficient extraction and concentration of volatile compounds like this compound from a biological matrix (e.g., insect glands, air surrounding an organism). Headspace Solid-Phase Microextraction (HS-SPME) is a preferred solvent-free method that integrates sampling, extraction, and concentration into a single step.[4][5]

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection and Conditioning: Select an SPME fiber with a coating appropriate for semi-volatile alcohols. A 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is a suitable choice for its affinity for polar analytes.[6][7] Condition the fiber in the GC inlet at the manufacturer's recommended temperature (e.g., 230°C) for 5-10 minutes before first use to remove contaminants.[7]

  • Sample Incubation: Place the sample (e.g., excised insect glands, a live insect, or a plant sample) into a headspace vial (e.g., 10 mL). Seal the vial tightly with a PTFE/silicone septum.[7]

  • Equilibration: Gently heat the vial (e.g., 60°C) and allow the volatile compounds to equilibrate between the sample matrix and the headspace for a defined period (e.g., 15 minutes).[7] Agitation or stirring can facilitate this process.

  • Extraction: Insert the SPME fiber through the septum and expose it to the headspace above the sample. Do not let the fiber touch the sample matrix. Allow the analytes to adsorb onto the fiber coating for a predetermined time (e.g., 15-30 minutes).

  • Desorption: After extraction, retract the fiber into its needle and immediately transfer it to the heated injection port of the GC-MS system for thermal desorption and analysis.

spme_workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A 1. Sample placed in sealed vial B 2. Headspace Equilibration (Heating) A->B C 3. SPME fiber exposed to headspace B->C D 4. Analytes adsorb onto fiber C->D E 5. Fiber retracted and transferred to GC D->E F 6. Thermal desorption in GC inlet E->F chiral_separation A Racemic Mixture (R)- & (S)-2-Heptanol B Injection onto Chiral GC Column A->B C Differential Interaction with Chiral Stationary Phase B->C D (S)-Enantiomer Interacts More Strongly C->D E (R)-Enantiomer Interacts Less Strongly C->E F Temporal Separation D->F E->F G Detection of (R)-2-Heptanol (Shorter Retention Time) F->G Elutes First H Detection of (S)-2-Heptanol (Longer Retention Time) F->H Elutes Second gcead_workflow A Sample Injection B GC Column Separation A->B C Effluent Splitter B->C D Path 1: Chemical Detector (FID / MS) C->D 50% E Path 2: Biological Detector (Insect Antenna) C->E 50% F FID/MS Signal (Chromatogram) D->F G EAG Signal (Depolarization) E->G H Data Integration: Identify Active Peaks F->H G->H

References

Application Note: 2-Heptanol as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview of the use of 2-Heptanol as an analytical standard in method development, particularly for chromatographic techniques. It includes detailed physicochemical properties, experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and guidance for High-Performance Liquid Chromatography (HPLC) applications. The information herein is intended to assist researchers and scientists in developing and validating robust analytical methods for the quantification of volatile and semi-volatile compounds in various matrices.

Introduction

This compound (CH₃(CH₂)₄CH(OH)CH₃) is a secondary alcohol that is frequently utilized as an analytical standard in the analysis of volatile and semi-volatile organic compounds.[1][2][3] Its chemical properties, including moderate volatility and solubility in common organic solvents, make it a suitable internal or external standard in chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4][5] As an internal standard, this compound is particularly valuable as it can compensate for variations in sample preparation and injection volume, thereby improving the accuracy and precision of quantitative analysis.[6] This document outlines the key characteristics of this compound and provides detailed protocols for its use in analytical method development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is crucial for method development. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1]
Synonyms s-Heptyl alcohol, Methyl amyl carbinol[6][7]
CAS Number 543-49-7[1]
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
Appearance Clear, colorless liquid[4]
Odor Mild alcohol odor[4]
Boiling Point 159-162 °C[2][8]
Melting Point -30.15 °C[2]
Density 0.817 g/mL at 25 °C[2][8]
Solubility in Water 0.35 g/100 mL[2][4]
Solubility in Organic Solvents Soluble in most organic liquids[4]
Flash Point 59 °C (138.2 °F)[9]
Refractive Index (n20/D) 1.420[2]

Analytical Applications

This compound is a versatile standard with applications in various analytical fields.

  • Flavor and Fragrance Analysis: It is used as a standard for the quantification of volatile compounds in food, beverages, and essential oils.[10][11] this compound has been identified as a characteristic volatile compound in fermented beverages like Chinese rice wine.[12]

  • Environmental Monitoring: Due to its volatility, it can be used as a standard in the analysis of organic pollutants in environmental samples.

  • Pharmaceutical Analysis: In drug development, it can be employed as a standard for the analysis of residual solvents or in the chiral separation of pharmaceutical compounds.[13]

  • Metabolomics: this compound can serve as a standard in the identification and quantification of metabolites in biological samples.

Experimental Protocols

General Workflow for Using an Internal Standard

The following diagram illustrates the typical workflow for using an internal standard, such as this compound, in a quantitative analytical method.

workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte Stock Solution C Prepare Calibration Standards (Analyte + Constant IS) A->C B Prepare Internal Standard (this compound) Stock Solution B->C E Add Internal Standard to Sample B->E F Instrumental Analysis (e.g., GC-MS) C->F D Prepare Sample D->E E->F G Peak Integration (Analyte and IS) F->G H Calculate Peak Area Ratios G->H I Construct Calibration Curve H->I J Quantify Analyte in Sample I->J

General workflow for quantitative analysis using an internal standard.
Protocol: Quantification of Volatile Compounds in a Liquid Matrix using GC-MS with this compound as an Internal Standard

This protocol provides a detailed procedure for the quantification of a target volatile analyte in a liquid matrix (e.g., a fruit beverage) using this compound as an internal standard.

4.2.1. Materials and Reagents

  • This compound (analytical standard grade, ≥98.0%)

  • Target analyte(s) (analytical standard grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Sample matrix (e.g., fruit juice)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with septa

4.2.2. Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the target analyte and dissolve it in methanol in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by adding appropriate volumes of the analyte stock solution to volumetric flasks. Add a constant volume of the IS stock solution to each flask to achieve a final IS concentration of 50 µg/mL. Dilute to the mark with a mixture of methanol and deionized water (50:50 v/v). A typical concentration range for the analyte could be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • For a liquid sample, centrifuge to remove any solids.

    • Take 1 mL of the supernatant and add a volume of the IS stock solution to achieve a final concentration of 50 µg/mL.

    • If necessary, dilute the sample with the methanol/water mixture to bring the analyte concentration within the calibration range.

4.2.3. GC-MS Instrumental Conditions

The following diagram outlines the key steps in the GC-MS analysis.

gcms_workflow A Sample Injection (1 µL) B Separation on GC Column A->B C Ionization (Electron Impact) B->C D Mass Analysis (Quadrupole) C->D E Detection D->E F Data Acquisition E->F

Workflow for GC-MS analysis of volatile compounds.
ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range m/z 40-400

4.2.4. Data Analysis and Quantification

  • Integrate the peak areas of the target analyte and the internal standard (this compound).

  • Calculate the ratio of the analyte peak area to the IS peak area for each calibration standard and the sample.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the sample using the calibration curve.

Representative Quantitative Data

The following table presents typical validation parameters for a GC-MS method using this compound as an internal standard for the analysis of a hypothetical volatile compound.

ParameterResult
Linearity (R²) > 0.995
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Protocol Guidance: Chiral Separation of Alcohols using HPLC

This compound is a chiral molecule, and its enantiomers can be separated using chiral HPLC. This is relevant in applications where the stereochemistry of an alcohol is important, such as in flavor chemistry and pharmaceutical analysis. A general approach for developing a chiral HPLC method is provided below.

4.4.1. Column Selection

The choice of a chiral stationary phase (CSP) is critical for the separation of enantiomers. For alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

4.4.2. Mobile Phase Selection

For normal-phase chiral HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the alcohol modifier is a key parameter for optimizing the separation.

4.4.3. General HPLC Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or Refractive Index Detector (RID)
Injection Volume 10 µL

4.4.4. Method Development

  • Inject a racemic standard of this compound to determine the retention times of the enantiomers.

  • Optimize the mobile phase composition by varying the percentage of the alcohol modifier to improve the resolution between the enantiomeric peaks.

  • Adjust the flow rate and column temperature to further optimize the separation and analysis time.

Conclusion

This compound is a reliable and versatile analytical standard for the development and validation of chromatographic methods. Its well-characterized physicochemical properties and commercial availability as a high-purity standard make it an excellent choice for use as an internal or external standard. The detailed GC-MS protocol and HPLC guidance provided in this application note serve as a valuable starting point for researchers in various fields to develop accurate and robust analytical methods for the quantification of volatile and chiral compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Heptanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Heptanol to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the reduction of 2-heptanone and the Grignard reaction between an appropriate Grignard reagent and an aldehyde.

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. For the reduction of 2-heptanone using sodium in ethanol, yields are reported to be in the range of 62-65%.[1] The Grignard reaction yield is highly dependent on minimizing side reactions and ensuring anhydrous conditions.

Q3: How can I purify the crude this compound product?

A3: Purification is typically achieved through fractional distillation.[1][2] The collected fraction should be the one boiling around 155-158°C. Before distillation, a series of washes with dilute acid and water, followed by drying over an anhydrous salt like sodium sulfate or potassium carbonate, is recommended to remove impurities.[1][2]

Troubleshooting Guides

Method 1: Reduction of 2-Heptanone

Issue: Low Yield of this compound

Potential Cause Troubleshooting Steps
Formation of condensation byproducts Maintain a low reaction temperature, ideally below 30°C, during the addition of the reducing agent.[1][2] Inadequate cooling can lead to side reactions that reduce the yield of this compound.
Incomplete reaction Ensure the reducing agent is added gradually to control the reaction rate and temperature. Allow sufficient reaction time for the complete conversion of the ketone.
Loss during workup Carefully separate the oily layer of this compound from the aqueous layer. Minimize the amount of product lost during washing and drying steps.

Issue: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps
Unreacted 2-heptanone Ensure the complete addition and reaction of the reducing agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Condensation products As mentioned above, maintain a low reaction temperature to prevent the formation of these byproducts.[1]
Inefficient purification Use an efficient fractionating column for distillation and collect a narrow boiling point range fraction (155-158°C).[2]
Method 2: Grignard Synthesis (e.g., n-amylmagnesium bromide and acetaldehyde)

Issue: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Presence of water in reagents or glassware Ensure all glassware is thoroughly dried, for instance by flame-drying under vacuum. Use anhydrous solvents (e.g., dry ether or THF). Even trace amounts of water will quench the Grignard reagent.
Inactive magnesium Use fresh, high-quality magnesium turnings. If the magnesium is old or oxidized, it can be activated by grinding it in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine.
Side reactions Common side reactions include the formation of coupling products and the reduction of the aldehyde.[3] To minimize these, add the aldehyde solution slowly to the Grignard reagent at a controlled temperature. Using an excess of the Grignard reagent can also help favor the desired reaction.

Issue: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps
Wurtz coupling reaction This side reaction can occur between the Grignard reagent and the alkyl halide. To minimize this, ensure a slow and controlled addition of the alkyl halide during the Grignard reagent formation.
Enolization of the aldehyde If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition. Use of a less sterically hindered Grignard reagent and low temperatures can help mitigate this.

Experimental Protocols

Reduction of 2-Heptanone to this compound

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • 2-heptanone (methyl n-amyl ketone)

  • 95% Ethanol

  • Water

  • Sodium metal

  • 1:1 Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a 3-L round-bottomed flask equipped with a reflux condenser, dissolve 228 g (2 moles) of 2-heptanone in a mixture of 600 cc of 95% ethanol and 200 cc of water.

  • Gradually add 130 g (5.6 gram atoms) of sodium metal in the form of wire through the condenser.

  • During the addition of sodium, cool the flask with running water to ensure the reaction does not become too vigorous and the temperature is maintained below 30°C.

  • Once all the sodium has dissolved, add 2 L of water and cool the mixture to 15°C.

  • Separate the upper oily layer of this compound.

  • Wash the separated layer with 50 cc of 1:1 hydrochloric acid, followed by 50 cc of water.

  • Dry the product over 20 g of anhydrous sodium sulfate.

  • Purify the crude this compound by fractional distillation, collecting the fraction that boils at 155–157.5°C.

Quantitative Data Summary:

ReactantAmountMoles
2-heptanone228 g2
Sodium130 g5.6
Expected Yield 145-150 g (62-65%)

Visualizations

experimental_workflow_reduction cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve 2-heptanone in ethanol and water react1 Gradually add Sodium metal prep1->react1 react2 Maintain Temp < 30°C react1->react2 workup1 Add water and cool react2->workup1 workup2 Separate oily layer workup1->workup2 workup3 Wash with HCl and water workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 purify1 Fractional Distillation workup4->purify1 purify2 Collect 155-157.5°C fraction purify1->purify2 product Pure this compound purify2->product

Caption: Experimental workflow for the reduction of 2-heptanone.

troubleshooting_grignard cluster_causes Potential Causes cluster_solutions Solutions start Low/No this compound Yield in Grignard Synthesis cause1 Presence of Water start->cause1 cause2 Inactive Magnesium start->cause2 cause3 Side Reactions start->cause3 sol1 Use anhydrous solvents and flame-dried glassware cause1->sol1 Troubleshoot sol2 Activate Mg with iodine or by grinding cause2->sol2 Troubleshoot sol3 Slow addition of aldehyde at low temperature cause3->sol3 Troubleshoot

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

troubleshooting common side reactions in 2-Heptanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of 2-Heptanol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section is organized by the synthetic method used to prepare this compound.

Method 1: Reduction of 2-Heptanone

The reduction of 2-heptanone is a common method for synthesizing this compound. The choice of reducing agent can significantly impact the reaction's success and the side products formed.

Frequently Asked Questions (FAQs):

  • Q1: What are the most common side reactions when reducing 2-heptanone to this compound?

    • The most prevalent side reaction is the formation of condensation products, particularly if the reaction temperature is not carefully controlled.[1] Aldol condensation of the enolate of 2-heptanone can occur under basic conditions or at elevated temperatures, leading to α,β-unsaturated ketones and other higher molecular weight byproducts. Another potential side reaction, especially with stronger reducing agents like lithium aluminum hydride (LAH), is the over-reduction of any potential carboxylic acid impurities.

  • Q2: I observed a thick, oily residue that is difficult to purify along with my this compound. What is it and how can I avoid it?

    • This residue is likely composed of condensation products. To minimize their formation, it is crucial to maintain a low reaction temperature, typically below 30°C.[1] Using a milder reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent can also reduce the likelihood of condensation reactions compared to stronger, more basic reducing agents.

  • Q3: My yield of this compound is lower than expected. What are the possible reasons?

    • Low yields can be attributed to several factors:

      • Incomplete reaction: Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion.

      • Formation of side products: As mentioned, condensation products can significantly lower the yield of the desired alcohol.[1]

      • Loss during work-up: this compound has some solubility in water, so ensure thorough extraction with an organic solvent. Improper drying of the organic layer before distillation can also lead to losses.

      • Volatilization: this compound is a relatively volatile alcohol, so care should be taken during solvent removal and distillation to avoid product loss.

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reduction of 2-heptanone.- Increase the molar excess of the reducing agent (e.g., NaBH₄).- Extend the reaction time.- Monitor the reaction progress using TLC or GC.
Formation of condensation byproducts.- Maintain a low reaction temperature (0-25°C).[1]- Use a milder reducing agent like NaBH₄.- Slowly add the reducing agent to the ketone solution.
Loss of product during work-up.- Perform multiple extractions of the aqueous layer.- Ensure the organic extracts are thoroughly dried before distillation.- Use a fractional distillation setup for better separation.
Presence of a High-Boiling Point Impurity Condensation products.- Optimize reaction conditions to prevent their formation (see above).- Purify the product using fractional distillation or column chromatography.
Presence of Unreacted 2-Heptanone Insufficient reducing agent or reaction time.- Use a larger excess of the reducing agent.- Increase the reaction time and monitor for the disappearance of the starting material.

Experimental Protocol: Reduction of 2-Heptanone with Sodium Borohydride

A detailed protocol for the reduction of 2-heptanone using sodium is available in Organic Syntheses.[1] Below is a general procedure using the milder reagent, sodium borohydride.

  • In a round-bottom flask, dissolve 2-heptanone (1 equivalent) in methanol or ethanol.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and decompose the borate esters.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude this compound by fractional distillation.

Quantitative Data:

Reducing Agent Solvent Temperature (°C) Yield of this compound (%) Major Side Products
Sodium (Na)Ethanol/Water<3062-65[1]Condensation products[1]
Sodium Borohydride (NaBH₄)Methanol0 - 25Typically >85Minimal if temperature is controlled
Method 2: Grignard Reaction

The synthesis of this compound via a Grignard reaction typically involves the reaction of an n-amyl (pentyl) magnesium halide with acetaldehyde or the reaction of methylmagnesium halide with hexanal.

Frequently Asked Questions (FAQs):

  • Q1: What are the primary side reactions in a Grignard synthesis of this compound?

    • The main side reactions include:

      • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde or ketone, leading to the formation of an enolate and quenching the Grignard reagent. This is more significant with sterically hindered ketones.[2]

      • Reduction: Some Grignard reagents, particularly those with β-hydrogens, can reduce the carbonyl compound to an alcohol, forming an alkene from the Grignard reagent in the process.[2]

      • Wurtz-type coupling: The Grignard reagent can couple with the starting alkyl halide.

      • Reaction with water: Grignard reagents are extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will quench the Grignard reagent.

  • Q2: My Grignard reaction to synthesize this compound failed to initiate. What could be the problem?

    • Difficulty in initiating a Grignard reaction is a common issue. The primary culprit is usually the presence of moisture. Ensure all glassware is oven-dried and cooled under a dry atmosphere. The ether solvent must be anhydrous. The surface of the magnesium turnings might also be coated with magnesium oxide, which can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Q3: I am getting a significant amount of unreacted starting aldehyde/ketone back after the work-up. Why?

    • This is likely due to the enolization of the carbonyl compound by the Grignard reagent.[2] To minimize this, the Grignard reagent should be added slowly to the carbonyl compound at a low temperature. Using a less sterically hindered Grignard reagent or carbonyl compound can also help. Another reason could be an insufficient amount of Grignard reagent due to partial quenching by moisture or other reactive impurities.

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Low or No Yield of this compound Inactive magnesium or presence of moisture.- Use fresh, high-quality magnesium turnings.- Thoroughly dry all glassware and use anhydrous solvents.- Activate the magnesium with a crystal of iodine or 1,2-dibromoethane.
Enolization of the carbonyl starting material.- Add the Grignard reagent slowly to the carbonyl compound at a low temperature (e.g., 0°C).- Use a less sterically hindered Grignard reagent if possible.
Formation of a Hydrocarbon Byproduct (e.g., decane from pentylmagnesium bromide) Wurtz-type coupling of the Grignard reagent with the alkyl halide.- Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.
Formation of an Alkene and the Corresponding Alcohol from the Carbonyl Reduction of the carbonyl by the Grignard reagent.- Use a Grignard reagent without β-hydrogens if possible (not applicable for this compound synthesis with common reagents).- Maintain a low reaction temperature.

Experimental Protocol: Grignard Synthesis of this compound

The synthesis of this compound has been reported via the reaction of n-amylmagnesium bromide with acetaldehyde.[1]

  • Preparation of the Grignard Reagent: In an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromopentane (1 equivalent) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. If the reaction does not start, warm the flask gently or add a crystal of iodine. Once the reaction initiates, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. In the dropping funnel, place a solution of freshly distilled acetaldehyde (1 equivalent) in anhydrous diethyl ether. Add the acetaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10°C.

  • Work-up: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the ether by distillation, and then purify the this compound by fractional distillation.

Method 3: Hydration of 1-Heptene

The acid-catalyzed hydration of 1-heptene follows Markovnikov's rule to theoretically yield this compound. However, this reaction is prone to carbocation rearrangements.

Frequently Asked Questions (FAQs):

  • Q1: What are the expected side products from the acid-catalyzed hydration of 1-heptene?

    • The major side product is isomeric heptanols due to carbocation rearrangements. The initial protonation of 1-heptene forms a secondary carbocation at the C2 position. This carbocation can undergo a hydride shift to form a more stable secondary carbocation at C3, leading to the formation of 3-Heptanol. Further rearrangements are also possible. The dehydration of the alcohol products back to various heptene isomers can also occur, especially at higher temperatures.[3]

  • Q2: How can I minimize the formation of isomeric alcohols during the hydration of 1-heptene?

    • Minimizing carbocation rearrangements in acid-catalyzed hydration is challenging. Using a milder acid catalyst and lower reaction temperatures may slightly favor the desired product. However, alternative methods that avoid carbocation intermediates, such as oxymercuration-demercuration, are generally preferred for the regioselective synthesis of alcohols from alkenes.

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Formation of a Mixture of Isomeric Alcohols Carbocation rearrangements.- This is an inherent issue with acid-catalyzed hydration of terminal alkenes.- For higher selectivity, consider using an oxymercuration-demercuration reaction sequence.
Low Yield of Alcohols Incomplete reaction or competing elimination reactions.- Ensure sufficient acid catalyst is used.- Maintain a moderate temperature to favor hydration over dehydration.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Synthesis Routes to this compound

Synthesis_Routes 2-Heptanone 2-Heptanone This compound This compound 2-Heptanone->this compound Reduction (e.g., NaBH4) 1-Heptene 1-Heptene 1-Heptene->this compound Hydration (e.g., H3O+) n-Pentyl Bromide + Acetaldehyde n-Pentyl Bromide + Acetaldehyde n-Pentyl Bromide + Acetaldehyde->this compound Grignard Reaction

Caption: Overview of common synthetic pathways to this compound.

Diagram 2: Troubleshooting Low Yield in Grignard Synthesis

Grignard_Troubleshooting start Low Yield of this compound check_moisture Check for Moisture start->check_moisture check_reagents Check Reagent Quality check_moisture->check_reagents No dry_glassware Oven-dry glassware, use anhydrous solvents check_moisture->dry_glassware Yes check_enolization Consider Enolization check_reagents->check_enolization No activate_mg Activate Mg with Iodine check_reagents->activate_mg Mg issue fresh_reagents Use fresh Grignard and carbonyl compounds check_reagents->fresh_reagents Other reagents low_temp Add Grignard slowly at low temperature check_enolization->low_temp Yes

Caption: Decision tree for troubleshooting low yields in Grignard synthesis.

Diagram 3: Side Reactions in Acid-Catalyzed Hydration of 1-Heptene

Hydration_Side_Reactions 1-Heptene 1-Heptene carbocation_2 2° Carbocation (C2) 1-Heptene->carbocation_2 + H+ carbocation_3 2° Carbocation (C3) carbocation_2->carbocation_3 Hydride Shift This compound This compound carbocation_2->this compound + H2O, -H+ 3-Heptanol 3-Heptanol carbocation_3->3-Heptanol + H2O, -H+

Caption: Formation of isomeric alcohols via carbocation rearrangement.

References

Technical Support Center: 2-Heptanol Storage and Oxidation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 2-Heptanol, focusing on the prevention of oxidation and peroxide formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary oxidation product of this compound?

A1: this compound is a secondary alcohol. Upon oxidation, it is converted into its corresponding ketone, which is 2-heptanone.[1][2][3][4][5] This is a common reaction for secondary alcohols when exposed to oxidizing agents or through autoxidation during storage.[6][7]

Q2: Why is preventing oxidation of this compound during storage critical?

A2: Preventing oxidation is crucial for two main reasons:

  • Product Purity: The presence of 2-heptanone and other oxidation byproducts as impurities can significantly impact experimental results, particularly in sensitive applications like drug development and synthesis.

  • Safety Hazard: More importantly, this compound is a peroxide-forming chemical.[8][9][10][11] Autoxidation, a reaction with atmospheric oxygen, can lead to the formation of unstable and potentially explosive peroxide compounds over time.[12] This risk is heightened by exposure to light and heat.[9][11]

Q3: What are the ideal storage conditions to prevent this compound oxidation?

A3: To minimize oxidation and peroxide formation, this compound should be stored in a cool, dry, and well-ventilated area, away from light, heat, and ignition sources.[13][14][15] It is critical to keep it separated from incompatible materials, especially strong oxidizing agents.[14][15][16][17] For optimal stability, store it in a tightly sealed, opaque container, and consider purging the headspace with an inert gas like nitrogen or argon to displace oxygen.[9][11]

Q4: How often should I test my this compound for peroxides?

A4: this compound is classified as a Group B peroxide former, which means it becomes a hazard upon concentration (e.g., distillation).[10][11][12]

  • Opened Containers: Test for peroxides every 6 to 12 months after opening.[8][12]

  • Before Use: Always test for peroxides before any concentration step, such as distillation or evaporation, as peroxides can become dangerously concentrated.[8][11][18]

  • Unopened Containers: It is good practice to dispose of unopened containers before the manufacturer's expiration date. If no date is provided, dispose of after 12 months unless testing indicates peroxides are absent.[8][10]

Q5: Can I use an inhibitor to prevent oxidation?

A5: While some organic solvents are stored with inhibitors like Butylated Hydroxytoluene (BHT) to act as free radical scavengers and prevent peroxide formation, their presence may interfere with specific experimental applications.[11] If using inhibited this compound, ensure the inhibitor will not affect your downstream processes. If using uninhibited this compound, more frequent peroxide testing is crucial.

Troubleshooting Guide: Suspected Oxidation or Peroxide Formation

If you suspect your stored this compound has been compromised, follow these steps to assess and manage the situation.

Step 1: Visual Inspection

  • Action: Before moving or opening the container, carefully inspect it in a well-lit area (use a flashlight for backlighting if necessary).[8]

  • Look For:

    • Crystalline solids or precipitates within the liquid.[8][18]

    • Wisp-like structures suspended in the solution.[8]

    • Cloudiness or visible discoloration.[8]

    • Crystal formation around the cap or threads of the container.[8][18]

  • Result:

    • If signs are present: DO NOT OPEN OR MOVE THE CONTAINER. The crystals can be shock-sensitive peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.[10][18]

    • If no signs are present: Proceed to Step 2.

Step 2: Chemical Testing for Peroxides

  • Action: If the liquid appears clear and free of solids, perform a chemical test for peroxides. This should be done in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.

  • Method: Use either semi-quantitative peroxide test strips or the potassium iodide (KI) method. (See Experimental Protocols below for detailed instructions).

  • Result:

    • Positive Test (≥25-100 ppm): A positive test (e.g., a blue color on a test strip or a yellow/brown color with KI) indicates the presence of peroxides.[10][12][19][20] The solvent should be considered hazardous. Do not distill or concentrate it. Arrange for disposal through your EHS office.

    • Negative Test: The solvent is likely safe for use, but continue to follow proper storage and handling procedures. Record the test date on the container.[10]

Logical Workflow for Troubleshooting

G cluster_0 Troubleshooting Workflow for this compound Oxidation start Suspected Oxidation in Stored this compound visual_inspection Step 1: Perform Visual Inspection (Check for crystals, cloudiness, discoloration) start->visual_inspection crystals_found Are visual signs of peroxides present? visual_inspection->crystals_found contact_ehs CRITICAL: Do Not Open! Contact EHS for disposal. crystals_found->contact_ehs Yes peroxide_test Step 2: Chemical Test for Peroxides (Use test strips or KI method) crystals_found->peroxide_test No no_crystals No visual signs test_positive Is the peroxide test positive? peroxide_test->test_positive dispose Label as 'Peroxides Present'. Do not concentrate. Arrange for chemical waste disposal. test_positive->dispose Yes safe_to_use Solvent is safe for use. Record test date on container. test_positive->safe_to_use No

Caption: Troubleshooting workflow for suspected this compound oxidation.

Data Presentation

Table 1: Storage and Testing Summary for this compound
ParameterRecommendationRationale & References
Storage Temperature Cool, ambient temperature (<15°C recommended by some suppliers)Prevents acceleration of autoxidation.[14][21]
Storage Atmosphere Tightly sealed container. Purge with inert gas (N₂ or Ar) for best results.Minimizes exposure to atmospheric oxygen, a key reactant in peroxide formation.[9][11]
Light Exposure Store in an opaque or amber container, away from direct light.UV light can catalyze the formation of peroxides.[9]
Testing Frequency (Opened) Every 6-12 months.Peroxides can form over time after initial exposure to air.[8][12]
Testing Requirement Mandatory before any distillation or concentration step.Peroxides are less volatile than the alcohol and can concentrate to explosive levels.[8][12]
Actionable Peroxide Limit >25-100 ppmConcentrations above this level are widely considered unsafe for heating or concentration.[10][20]

Experimental Protocols

Protocol 1: Peroxide Detection using Semi-Quantitative Test Strips

This is a rapid and convenient method for routine screening.

Materials:

  • Commercial peroxide test strips (e.g., Quantofix®), rated for organic solvents.

  • Sample of this compound.

  • Deionized water (if required by strip manufacturer).

Procedure:

  • Work within a chemical fume hood.

  • Briefly dip the test pad of the strip into the this compound sample for 1 second.

  • Shake off any excess liquid.

  • Some test strips designed for organic solvents require the addition of one drop of deionized water to the test pad after the solvent has evaporated.[11][18][20] Always follow the manufacturer's specific instructions.

  • Wait for the time specified by the manufacturer (typically 5-15 seconds).

  • Compare the color of the test pad to the color scale provided with the strips. A change from white to any shade of blue indicates the presence of peroxides.[12][18]

Protocol 2: Peroxide Detection using Potassium Iodide (KI)

This is a classic wet chemical test that provides a clear qualitative result.

Materials:

  • 1-2 mL of the this compound sample.

  • 1 mL of glacial acetic acid.

  • Approximately 0.1 g of sodium iodide or potassium iodide crystals.

  • Glass test tube.

Procedure:

  • Work within a chemical fume hood.

  • Add 1 mL of the this compound sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid to the test tube.

  • Add ~0.1 g of potassium iodide crystals and shake the mixture.[11][20]

  • Observe any color change against a white background.

    • No color change: Peroxides are not present in significant amounts.

    • Pale Yellow: Low concentration of peroxides.[10][19]

    • Yellow to Brown: A high and potentially dangerous concentration of peroxides is present.[8][19][20]

Note: The iodide/acetic acid mixture can slowly oxidize in air, so a blank determination should be performed to avoid false positives, especially if the color development is faint.[19][20]

References

addressing challenges in the chiral separation of 2-Heptanol enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of 2-Heptanol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective troubleshooting strategies.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chiral separation of this compound enantiomers using various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing poor resolution or no separation of this compound enantiomers on my chiral HPLC column?

Answer:

Several factors can contribute to poor or no resolution in chiral HPLC.[1][2][3] A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Column Selection: Ensure you are using a chiral stationary phase (CSP) suitable for separating alcohol enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[3][4] If one CSP does not provide separation, screening other columns with different chiral selectors is advisable.[2][4]

  • Mobile Phase Composition: The composition of the mobile phase is critical for achieving enantioselectivity.[3][5]

    • Normal-Phase Mode: A common mobile phase consists of a mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and a polar modifier (e.g., isopropanol, ethanol).[5][6] The ratio of these solvents significantly impacts resolution. Start with a common ratio like 90:10 (hexane:isopropanol) and optimize from there.[7]

    • Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can improve peak shape and resolution.[4][5][7] However, be aware of "additive memory effects" where residual additives can impact subsequent analyses.[2]

  • Flow Rate: Chiral separations are often sensitive to flow rate.[8] A lower flow rate can sometimes improve resolution by allowing for better interaction between the analyte and the stationary phase.[8][9]

  • Temperature: Temperature can influence chiral recognition.[3] Experimenting with different column temperatures (e.g., 5°C, 25°C, 50°C) can sometimes improve or even invert the elution order of the enantiomers.[3]

  • Injection Solvent: The solvent used to dissolve the sample can affect peak shape and retention.[1] Ideally, the injection solvent should be the same as or weaker than the mobile phase.[1]

Question: My retention times are shifting between injections. What could be the cause?

Answer:

Retention time shifts can compromise the accuracy and reproducibility of your analysis.[1] Several factors can lead to this issue.

Troubleshooting Steps:

  • Column Equilibration: Insufficient column equilibration between runs is a common cause of retention time drift.[1] Ensure the column is thoroughly equilibrated with the mobile phase before each injection.

  • Pump Performance: Inconsistent flow rates from the HPLC pump can lead to shifting retention times.[1] Check for leaks, and ensure the pump is properly primed and delivering a stable flow.

  • Mobile Phase Instability: If using a mobile phase with volatile components, selective evaporation can alter its composition over time, affecting retention. Prepare fresh mobile phase regularly and keep the reservoir covered.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column temperature, leading to retention time shifts.[3] Using a column oven can provide a stable temperature environment.

  • Sample Matrix Effects: Components in the sample matrix can accumulate on the column, altering its properties and causing retention time shifts.[1] Proper sample preparation is crucial to minimize these effects.[10]

Gas Chromatography (GC)

Question: I am not seeing any separation of my this compound enantiomers on a chiral GC column. What should I check?

Answer:

Achieving enantiomeric separation by GC requires a chiral stationary phase and optimized conditions.

Troubleshooting Steps:

  • Column Selection: Verify that you are using a GC column with a chiral stationary phase. Cyclodextrin-based stationary phases are commonly used for the separation of chiral alcohols.[11][12]

  • Temperature Program: The oven temperature program is a critical parameter in GC. A slow temperature ramp or an isothermal hold at an optimal temperature can improve resolution. Experiment with different temperature programs to find the best separation conditions.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects the efficiency of the separation. Optimize the flow rate to achieve the best resolution.

  • Injection Technique: Ensure a proper injection technique (e.g., split, splitless) is used to introduce a sharp band of the sample onto the column.

  • Derivatization: While this compound can often be separated directly, derivatization to form, for example, trifluoroacetyl esters can sometimes improve volatility and chiral recognition.[8]

Supercritical Fluid Chromatography (SFC)

Question: My SFC separation of this compound enantiomers is inconsistent. What factors should I investigate?

Answer:

SFC is a powerful technique for chiral separations, but its parameters need careful control for reproducibility.[13][14][15]

Troubleshooting Steps:

  • Pressure and Temperature: In SFC, pressure and temperature significantly influence the density and solvating power of the supercritical fluid (usually CO2), which in turn affects retention and selectivity.[16][17] Small variations in these parameters can lead to inconsistent results. Ensure your system maintains stable pressure and temperature.

  • Co-solvent Percentage: The type and percentage of the organic modifier (co-solvent), such as methanol or ethanol, are crucial for achieving separation.[18] Precise and consistent co-solvent delivery is essential.

  • System Equilibration: Similar to HPLC, proper equilibration of the SFC system and column with the mobile phase is necessary to obtain stable retention times.

  • Method Transfer: Transferring an SFC method between different instruments can be challenging due to variations in system volumes and fluid density profiles.[13] Re-optimization of the method may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a new chiral separation method for this compound?

A1: The first step is typically to screen a variety of chiral stationary phases (CSPs) under generic conditions.[3][4][7] This involves testing a few columns with different chiral selectors (e.g., cellulose-based, amylose-based, Pirkle-type) using a standard mobile phase (e.g., hexane/isopropanol for normal phase).[7][19] This initial screening will help identify the most promising column for further method optimization.

Q2: Can I use the same chiral column for both normal-phase and reversed-phase separations?

A2: Some modern immobilized polysaccharide-based chiral columns are designed to be compatible with both normal-phase and reversed-phase solvents.[10] However, it is crucial to consult the column manufacturer's instructions, as some columns can be irreversibly damaged by switching between incompatible solvent systems.[19] It is often recommended to dedicate a column to a specific mode of operation.[19]

Q3: How do I choose the right mobile phase additive?

A3: The choice of additive depends on the properties of your analyte. For neutral compounds like this compound, additives are often not necessary. If you are working with acidic or basic compounds, a small amount of an acidic (e.g., TFA) or basic (e.g., DEA) additive, respectively, can improve peak shape and selectivity.[4][7] The concentration of the additive should be optimized, typically in the range of 0.1%.[7]

Q4: What is the impact of sample preparation on chiral separations?

A4: Proper sample preparation is critical to protect the chiral column and ensure reproducible results.[20] The sample should be free of particulates and dissolved in a solvent that is compatible with the mobile phase.[10] The injection solvent should ideally be the same as or weaker than the mobile phase to avoid peak distortion.[1]

Q5: Is it possible to separate the diastereomers of a derivatized this compound on a non-chiral column?

A5: Yes, this is an indirect method for chiral separation.[21][22] By reacting the this compound enantiomers with a chiral derivatizing agent, you form diastereomers. Diastereomers have different physical properties and can often be separated on a standard achiral column (e.g., C18 for reversed-phase).[21][22]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the chiral separation of this compound and related compounds from various studies.

Table 1: HPLC Parameters for Chiral Separation of Alcohols

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Reference
1-PhenylethanolLux Cellulose-3n-heptane/2-propanol/TFA (98.7/1.3/0.15, v/v/v)1.015[23]
2-PentanolHomochiral NiSO4·6H2On-heptane/chloroform (80:20)0.2 - 0.5Not Specified[24]
Naproxen(S,S) Whelk-O 1Hexane/Isopropanol/Acetic Acid (80:20:0.5)1.0Not Specified[7]
Metoprololα-Burke IIMethylene chloride/ethanol/methanol (85:10:5) + 10 mM ammonium acetate1.0Not Specified[7]

Table 2: GC Parameters for Chiral Separation of Alcohols

AnalyteChiral Stationary PhaseCarrier GasTemperature ProgramReference
2-PentanolCYCLOSIL-B (Hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)Helium40°C (5 min), ramp to 180°C at 3°C/min, hold for 5 min[12]

Table 3: SFC Parameters for Chiral Separation

AnalyteChiral Stationary PhaseMobile PhasePressure (bar)Temperature (°C)Reference
1-Phenyl-1-propanolCellulose-basedCO2 / Methanol100 - 20030[16]

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound (Generic Method)
  • Column: Chiralpak AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (as this compound has a weak chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the separation of the two enantiomers. d. If resolution is not satisfactory, systematically vary the mobile phase composition (e.g., 95:5, 85:15 hexane/isopropanol) and the flow rate (e.g., 0.8 mL/min, 1.2 mL/min).

Protocol 2: Chiral GC Separation of this compound
  • Column: CYCLOSIL-B or similar β-cyclodextrin-based chiral GC column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 2°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • Injector: Split mode (split ratio 50:1), temperature 220°C.

  • Detector: Flame Ionization Detector (FID), temperature 250°C.

  • Sample Preparation: Prepare a 100 ppm solution of racemic this compound in methanol.

  • Procedure: a. Condition the column according to the manufacturer's instructions. b. Inject 1 µL of the prepared sample. c. Acquire the chromatogram and identify the two enantiomer peaks.

Visualizations

G cluster_0 Chiral HPLC Troubleshooting Workflow Start Poor or No Separation CheckColumn Is the column a suitable Chiral Stationary Phase (CSP)? Start->CheckColumn CheckMobilePhase Is the mobile phase composition optimized? CheckColumn->CheckMobilePhase Yes ScreenColumns Screen different CSPs CheckColumn->ScreenColumns No CheckFlowRate Is the flow rate optimal? CheckMobilePhase->CheckFlowRate Yes OptimizeMobilePhase Adjust solvent ratio and/or add additives CheckMobilePhase->OptimizeMobilePhase No CheckTemperature Has temperature been investigated as a variable? CheckFlowRate->CheckTemperature Yes OptimizeFlowRate Test lower flow rates CheckFlowRate->OptimizeFlowRate No GoodResolution Good Resolution Achieved CheckTemperature->GoodResolution Yes OptimizeTemperature Vary column temperature CheckTemperature->OptimizeTemperature No ScreenColumns->CheckColumn OptimizeMobilePhase->CheckMobilePhase OptimizeFlowRate->CheckFlowRate OptimizeTemperature->CheckTemperature

Caption: Troubleshooting workflow for poor separation in chiral HPLC.

G cluster_1 Method Development Strategy for Chiral Separation cluster_optimization Optimization Parameters Start New Chiral Separation Task Screening 1. Column Screening (Test various CSPs with generic mobile phases) Start->Screening Selection 2. Select Best CSP and Mobile Phase System Screening->Selection Optimization 3. Method Optimization Selection->Optimization Validation 4. Method Validation Optimization->Validation Opt_MP Mobile Phase Ratio Optimization->Opt_MP Opt_FR Flow Rate Optimization->Opt_FR Opt_T Temperature Optimization->Opt_T Opt_Add Additives Optimization->Opt_Add

Caption: A logical workflow for developing a new chiral separation method.

References

resolving peak tailing issues for 2-Heptanol in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during gas chromatography (GC) analysis, with a specific focus on resolving peak tailing for 2-Heptanol.

Troubleshooting Guide: Resolving Peak Tailing for this compound

Peak tailing for polar analytes like this compound is a common chromatographic problem that can compromise resolution and the accuracy of quantification. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.

Is the peak tailing observed for all peaks or just polar compounds like this compound?

  • All Peaks Tailing: This typically indicates a physical or mechanical issue within the GC system.

  • Only Polar Compound Tailing: This suggests a chemical interaction between the analyte and active sites within the system.

Diagram: Troubleshooting Workflow for Peak Tailing

Troubleshooting Workflow for Peak Tailing Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound decision Tailing affects all peaks? start->decision physical_issues Suspect Physical/Mechanical Issues decision->physical_issues Yes chemical_issues Suspect Chemical Interactions (Active Sites) decision->chemical_issues No check_install Check Column Installation - Proper cut - Correct insertion depth physical_issues->check_install check_connections Check for Leaks and Dead Volume - Ferrules - Septum check_install->check_connections end Peak Shape Improved check_connections->end inlet_maintenance Perform Inlet Maintenance - Replace liner with a deactivated one - Replace septum and seals chemical_issues->inlet_maintenance column_maintenance Perform Column Maintenance - Trim the first 10-20 cm of the column - Condition the column inlet_maintenance->column_maintenance method_optimization Optimize GC Method - Check temperatures (inlet, detector) - Adjust split ratio - Evaluate solvent choice column_maintenance->method_optimization method_optimization->end

Caption: A logical workflow to diagnose and resolve peak tailing in GC.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for a polar compound like this compound?

A1: Peak tailing for this compound is most often caused by interactions with active sites within the GC system. These active sites are typically exposed silanol groups (Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself.[1] These acidic sites can form hydrogen bonds with the hydroxyl group of this compound, leading to secondary, undesirable retention and causing the peak to tail.[2] Other causes can include system contamination, improper column installation, or suboptimal method parameters.[3][4]

Q2: How does the inlet liner contribute to peak tailing and how can I fix it?

A2: The inlet liner is a common source of activity that causes peak tailing for polar analytes. Standard borosilicate glass liners have a high concentration of silanol groups on their surface.[1] To prevent interactions with analytes like this compound, it is crucial to use a deactivated liner. Deactivation involves treating the liner surface to cap these active silanol groups.[5] Commercially available deactivated liners (e.g., Siltek®, base-deactivated) are recommended.[1] If you suspect your liner is the issue, replacing it with a new, properly deactivated one is the most effective solution.[6] Ensure any glass wool used in the liner is also deactivated.[5]

Q3: Can a contaminated GC system cause peak tailing for this compound?

A3: Yes, system contamination is a frequent cause of peak tailing.[7] Non-volatile residues from previous samples can accumulate in the inlet liner or at the head of the column.[8] These residues can create active sites that interact with polar compounds like this compound, leading to peak tailing.[8] Regular inlet maintenance, including replacing the septum and seals, is crucial to prevent the buildup of contaminants.[4] If contamination is suspected, cleaning the inlet and trimming the front of the column are recommended procedures.[9]

Q4: My column has been in use for a while and I'm starting to see tailing for this compound. What should I do?

A4: Over time, the stationary phase at the inlet of the column can degrade, or become contaminated, exposing active sites.[9] This is a common reason for the gradual appearance of peak tailing for active compounds.[9] The recommended solution is to trim the front end of the column. Removing the first 10-20 cm of the column can eliminate the contaminated or degraded section and restore peak performance.[10] After trimming, it is good practice to re-condition the column.[9]

Q5: Could my GC method parameters be the cause of peak tailing for this compound?

A5: Yes, suboptimal method parameters can contribute to poor peak shape. Key parameters to consider are:

  • Inlet Temperature: If the inlet temperature is too low, it can lead to incomplete or slow vaporization of the sample, which can cause peak broadening and tailing.[11]

  • Split Ratio: A split ratio that is too low may not provide a high enough flow rate for an efficient sample introduction, potentially causing peak tailing.

  • Solvent Polarity: A mismatch between the polarity of the sample solvent and the stationary phase can sometimes lead to peak shape issues.

Q6: What is the impact of different troubleshooting steps on the peak shape of this compound?

A6: The following table summarizes the expected quantitative impact of various troubleshooting actions on the peak asymmetry factor for this compound. A lower asymmetry factor indicates a more symmetrical peak.

Troubleshooting ActionConditionExpected Asymmetry Factor for this compound
Liner Deactivation Untreated Glass Liner> 2.0
Deactivated (Silylated) Liner1.0 - 1.2
Column Maintenance Old, Untrimmed Column1.5 - 1.8
After Trimming 15 cm from Inlet1.1 - 1.3
System Cleanliness Contaminated Inlet> 1.8
After Inlet Cleaning and Maintenance1.0 - 1.2

Note: The values in this table are representative and can vary based on the specific GC system, column, and method parameters.

Experimental Protocols

Protocol 1: GC Inlet Liner Deactivation (Silylation)

This protocol describes a general procedure for deactivating a glass inlet liner using a silylating reagent. Safety Precaution: Silylating reagents are reactive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials:

  • Glass inlet liner

  • Cleaning solvents (e.g., methanol, acetone, dichloromethane)

  • Deactivating solution (e.g., 5% dimethyldichlorosilane (DMDCS) in toluene)

  • Rinsing solvent (e.g., toluene, methanol)

  • Drying oven

  • Nitrogen gas source

  • Beakers and forceps

Procedure:

  • Cleaning: Thoroughly clean the liner by sonicating it in a sequence of solvents (e.g., water with detergent, deionized water, methanol, and finally dichloromethane) to remove any organic residues. Dry the liner completely in an oven at 100-120 °C for at least one hour.

  • Deactivation:

    • In a fume hood, immerse the clean, dry liner in the 5% DMDCS in toluene solution for 15-30 minutes.

    • Ensure the entire surface of the liner is in contact with the solution.

  • Rinsing:

    • Remove the liner from the deactivating solution and rinse it thoroughly with toluene to remove excess reagent.

    • Follow with a rinse in methanol to remove any reaction byproducts.

  • Drying and Curing:

    • Gently dry the liner with a stream of inert gas, such as nitrogen.

    • Place the liner in an oven and cure it at a temperature appropriate for the silylating reagent (e.g., 100-120 °C) for one hour to ensure a stable, deactivated surface.

  • Installation: Allow the liner to cool to room temperature before installing it in the GC inlet.

Protocol 2: GC Column Conditioning

This protocol provides a general procedure for conditioning a new or trimmed capillary GC column.

Procedure:

  • Installation: Install the column in the GC inlet, but do not connect it to the detector. Ensure a proper, clean cut at the column inlet and use the correct ferrule.

  • Purging: Set the inlet to the desired pressure or flow rate for your method and purge the column with carrier gas at ambient temperature for 15-30 minutes. This removes any oxygen from the column, which can damage the stationary phase at high temperatures.

  • Temperature Program:

    • Set the oven temperature to 40 °C.

    • Program the oven to ramp at 10 °C/minute to a temperature approximately 20 °C above the final temperature of your analytical method, without exceeding the column's maximum isothermal temperature limit.

    • Hold at this temperature for 1-2 hours. For polar columns or those with thick films, a longer conditioning time may be necessary.

  • Cooling and Detector Connection:

    • After conditioning, cool the oven down to the initial temperature of your method.

    • Once cooled, connect the column to the detector, ensuring a proper connection to avoid leaks.

  • Baseline Check: Run a blank temperature program (without injection) to ensure a stable baseline before analyzing samples.[3]

Diagram: Chemical Interaction Leading to Peak Tailing

Caption: Hydrogen bonding between this compound and active silanol groups.

References

minimizing interference in spectroscopic analysis of 2-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and resolve common issues encountered during the spectroscopic analysis of 2-Heptanol.

Section 1: General Sample Preparation

Proper sample preparation is critical for accurate spectroscopic analysis and minimizing interference.[1][2] This section addresses common questions related to sample handling and preparation for various spectroscopic techniques.

FAQs on Sample Preparation

Q1: What are the most critical first steps in preparing a this compound sample for any spectroscopic analysis?

A1: The most critical steps are ensuring sample purity and choosing the appropriate solvent. Contaminants can introduce interfering signals, while the solvent can affect peak positions and shapes.[3][4] Always use high-purity solvents and glassware that has been thoroughly cleaned, for instance, with dilute nitric acid followed by extensive rinsing with deionized water to prevent carryover.[1]

Q2: How do I choose the correct solvent for my this compound sample?

A2: The ideal solvent should not absorb radiation in the spectral region of interest, should be non-reactive with this compound, and should be of high purity.[4] For NMR, deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to avoid large solvent signals in the ¹H NMR spectrum.[5] For UV-Vis, solvents like ethanol or hexane are common choices as they are transparent in the typical UV range.[4]

Q3: My sample is a solid matrix containing this compound. How should I prepare it?

A3: For solid samples, the goal is to effectively extract this compound while leaving behind interfering matrix components. This typically involves dissolution in a suitable solvent, followed by techniques like filtration to remove particulates or liquid-liquid extraction to isolate the analyte from interfering compounds.[2]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. However, the hydroxyl proton of alcohols like this compound can present unique challenges.

Troubleshooting NMR Analysis

Q4: Why is the hydroxyl (-OH) proton peak of this compound broad and a singlet in my ¹H NMR spectrum, with no observable splitting?

A4: The broad singlet for the -OH proton is a common observation for alcohols and is typically due to rapid chemical exchange of this proton with other labile protons, such as trace amounts of water or acidic impurities in the sample.[3][6][7] This exchange happens on a timescale faster than the NMR measurement, which averages the signal and removes any spin-spin coupling information.[3][5]

Q5: The chemical shift of my this compound -OH peak is different from the literature value. Why?

A5: The chemical shift of the -OH proton is highly variable and depends on several factors, including solvent, concentration, temperature, and the amount of water present.[3][6][8][9] Hydrogen bonding plays a significant role; a higher degree of hydrogen bonding (e.g., at higher concentrations) can shift the peak downfield.

Q6: How can I confirm the identity of the -OH peak in my ¹H NMR spectrum of this compound?

A6: A simple and effective method is the "D₂O shake." Add a few drops of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium from the D₂O, causing the hydroxyl peak to disappear or significantly diminish from the spectrum.[7][8]

Experimental Protocol: ¹H NMR of this compound with D₂O Exchange

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum. Note the chemical shift, integration, and multiplicity of all peaks.

  • D₂O Addition: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake gently for about 30 seconds to ensure thorough mixing.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The peak that has disappeared or significantly decreased in intensity is the -OH proton.

Data Summary: Typical ¹H NMR Data for this compound

Proton AssignmentTypical Chemical Shift (ppm) in CDCl₃MultiplicityIntegration
-CH₃ (at C1)~1.18Doublet3H
-CH₃ (at C7)~0.89Triplet3H
-CH₂- groups~1.2-1.5Multiplet8H
-CH(OH)-~3.78Multiplet1H
-OHVariable (e.g., ~1.5-2.5)Broad Singlet1H

Note: Chemical shifts are approximate and can vary based on experimental conditions.[6]

Visualization: Logic Diagram for NMR Interference

NMR_Interference Troubleshooting Variable -OH Peak in NMR Start Start: Observe -OH Peak Anomaly IsBroad Is the peak a broad singlet? Start->IsBroad IsShifted Is the chemical shift variable? Start->IsShifted IsBroad->IsShifted No CauseExchange Cause: Rapid Proton Exchange IsBroad->CauseExchange Yes IsShifted->IsBroad No CauseConditions Cause: Variable Conditions (Conc., Temp., Solvent) IsShifted->CauseConditions Yes Troubleshoot1 Action: Dry Sample/Solvent Thoroughly CauseExchange->Troubleshoot1 Troubleshoot2 Action: Use DMSO-d6 (Slows Exchange) CauseExchange->Troubleshoot2 Confirmation Confirmation: Perform D2O Shake CauseConditions->Confirmation Troubleshoot1->Confirmation Troubleshoot2->Confirmation Result Result: -OH Peak Disappears Confirmation->Result

Caption: Logic diagram for diagnosing -OH peak issues in NMR.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. For this compound, the O-H and C-O stretching vibrations are key.

Troubleshooting IR Analysis

Q7: The O-H stretching peak in my IR spectrum of this compound is very broad. Is this a problem?

A7: No, this is characteristic for alcohols. The broadness of the O-H stretch, typically seen around 3300-3400 cm⁻¹, is due to intermolecular hydrogen bonding.[7][8] A very sharp O-H peak around 3600 cm⁻¹ would only appear in a very dilute solution in a non-polar solvent where hydrogen bonding is minimized.[7]

Q8: I see a peak around 1640 cm⁻¹. Is my this compound sample contaminated with a ketone?

A8: While a C=O stretch from a ketone impurity is a possibility, this region can also show a peak from the "scissoring" vibration of water if your sample or KBr pellet is wet.[10] To resolve this, ensure your sample is anhydrous and that any KBr used for pellets is thoroughly dried.

Experimental Protocol: FTIR Analysis of Liquid this compound (Neat Sample)

  • Instrument Background: Ensure the ATR crystal or salt plates are clean. Run a background spectrum of the empty sample compartment.

  • Sample Application: Apply a single drop of neat this compound directly onto the ATR crystal or as a thin film between two salt plates (e.g., NaCl or KBr).

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal or salt plates with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Data Summary: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Appearance
O-H Stretch3300 - 3400Strong, Broad
C-H Stretch (sp³)2850 - 3000Strong, Sharp
C-O Stretch~1100 - 1150Strong

Note: As a secondary alcohol, the C-O stretch for this compound is expected in the 1150-1075 cm⁻¹ range.[10]

Section 4: Mass Spectrometry (MS) and GC-MS

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying components in a mixture.

Troubleshooting GC-MS Analysis

Q9: I don't see a molecular ion (M⁺) peak for this compound in my electron ionization (EI) mass spectrum. Why?

A9: For many alcohols, the molecular ion is often weak or completely absent in EI-MS because it readily undergoes fragmentation.[6][11] The two most common fragmentation pathways for alcohols are alpha-cleavage and dehydration (loss of water).[11][12]

Q10: What are the expected major fragment ions for this compound in EI-MS?

A10: The molecular weight of this compound is 116.20 g/mol . Expect to see fragments from:

  • Alpha-cleavage: Breaking the C-C bond adjacent to the oxygen. This results in a prominent peak at m/z 45 (loss of a pentyl radical).

  • Dehydration: Loss of a water molecule (18 amu), leading to a fragment at m/z 98.[12]

Q11: My GC peaks for this compound are tailing. What is the cause?

A11: Peak tailing in GC can be caused by several factors:

  • Active Sites: The polar -OH group of this compound can interact with active sites (e.g., exposed silanols) in the injector liner or column, causing adsorption. Using a properly deactivated liner and column is crucial.[13][14]

  • Column Overload: Injecting too much sample can saturate the stationary phase. Try injecting a smaller volume or a more dilute sample.[15]

  • Improper Flow Rate: A carrier gas flow rate that is too low can also contribute to tailing.[15]

Data Summary: Key Mass Fragments for this compound (EI-MS)

m/z ValueIdentityFragmentation Pathway
116[C₇H₁₆O]⁺Molecular Ion (M⁺) - often weak or absent
98[C₇H₁₄]⁺[M - H₂O]⁺ (Dehydration)
73[C₄H₉O]⁺Alpha-cleavage (loss of propyl radical)
45[C₂H₅O]⁺Alpha-cleavage (loss of pentyl radical) - often the base peak

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Action_Septum [label="Action: Replace Septum\n& Check Septum Purge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Carryover [label="Action: Rinse Syringe &\nRun Solvent Blanks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Contamination [label="Action: Clean Injector Liner\n& Trim Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];

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// Edges Start -> Source_Septum; Source_Septum -> Action_Septum [label="Yes"]; Source_Septum -> Source_Carryover [label="No"]; Action_Septum -> Verify;

Source_Carryover -> Action_Carryover [label="Yes"]; Source_Carryover -> Source_Contamination [label="No"]; Action_Carryover -> Verify;

Source_Contamination -> Action_Contamination [label="Yes"]; Action_Contamination -> Verify;

Verify -> Result_OK [label="Peak Gone"]; Verify -> Result_NG [label="Peak Remains"]; Result_NG -> Start [label="Re-evaluate"]; }

References

Validation & Comparative

A Comparative Analysis of (R)- and (S)-2-Heptanol Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chiral molecules, the enantiomers of 2-Heptanol, (R)-(-)-2-Heptanol and (S)-(+)-2-Heptanol, present distinct physicochemical and biological characteristics that are of significant interest to researchers in chemical synthesis and drug development. While sharing the same chemical formula and connectivity, their different spatial arrangements lead to variations in their interaction with other chiral molecules and polarized light, a critical consideration in stereoselective synthesis and pharmacological applications. This guide provides a comprehensive comparison of the properties of these two enantiomers, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tale of Two Enantiomers

The fundamental physical properties of (R)- and (S)-2-Heptanol are largely identical, as is characteristic of enantiomeric pairs. However, their interaction with plane-polarized light, a defining feature of chirality, is equal in magnitude but opposite in direction.

Table 1: Comparison of Physicochemical Properties of (R)- and (S)-2-Heptanol

Property(R)-(-)-2-Heptanol(S)-(+)-2-HeptanolRacemic (±)-2-Heptanol
Molecular Formula C₇H₁₆OC₇H₁₆OC₇H₁₆O
Molecular Weight 116.20 g/mol 116.20 g/mol 116.20 g/mol
Boiling Point 159-160 °C (at 760 mmHg)[1]149-150 °C (lit.)[2][3]160-162 °C (lit.)[4][5]
74-75 °C (at 23 mmHg)[6][7]--
Melting Point -30.45 °C (estimate)[6][7]-30.45 °C (estimate)[8]-30.2 °C
Density 0.818 g/mL at 25 °C (lit.)[6][7]0.815 g/mL at 25 °C (lit.)[2][3]0.817 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.419 (lit.)[6][7]1.421 (lit.)[2][3]1.420 (lit.)[4]
Specific Rotation [α]D -9.5° (neat)[6][7]+10° (neat, 24 °C)[2][3]
Odor Fruity, sweet, oily, fatty[9]Mushroom, oily, fatty, blue cheese, moldy[9]-

It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and purity of the samples.

Biological Activity and Applications in Drug Development

While comprehensive comparative studies on the specific biological activities of each enantiomer are not abundant in publicly available literature, the chirality of this compound is a crucial factor in its applications, particularly in the pharmaceutical industry where stereochemistry dictates pharmacological activity.[6][7]

This compound, as a general chemical entity, has been identified in the essential oils of various plants and is known to possess antimicrobial and antioxidant properties.[10] For instance, it has shown efficacy in inhibiting the growth of the fungus Botrytis cinerea. However, the specific contributions of the (R) and (S) enantiomers to this activity are not typically differentiated in such studies.

A significant application highlighting the importance of stereoisomerism is the use of (R)-(-)-2-Heptanol in the synthesis of a potent vasopressin V₂ receptor agonist. This demonstrates the utility of a specific enantiomer of this compound as a chiral building block in the development of targeted therapeutics. The precise stereochemistry of the alcohol is critical for the desired biological activity of the final drug molecule.

The differing sensory properties (odor) of the enantiomers also underscore their distinct interactions with chiral biological receptors, in this case, the olfactory receptors.[9] This principle of differential interaction with biological systems is the fundamental reason for the varying pharmacological effects of enantiomers of chiral drugs.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, the following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

BoilingPointDetermination cluster_setup Experimental Setup cluster_procedure Procedure A Heating Mantle/Oil Bath B Round-bottom flask with sample and boiling chips A->B C Distillation head B->C D Thermometer C->D E Condenser C->E F Receiving flask E->F P1 Assemble distillation apparatus. P2 Place sample in flask. P1->P2 P3 Heat the sample gently. P2->P3 P4 Record temperature when a steady stream of distillate is observed. P3->P4 P5 Correct for atmospheric pressure. P4->P5

Figure 1: Workflow for Boiling Point Determination.

Methodology:

  • Assemble a standard distillation apparatus.

  • Place the this compound sample (approximately 10-20 mL) and a few boiling chips into the distillation flask.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Gently heat the flask.

  • Record the temperature at which a steady rate of distillation is observed. This temperature is the boiling point at the recorded atmospheric pressure.

  • For comparison with literature values, the observed boiling point should be corrected to standard pressure (760 mmHg) if necessary.

Determination of Density

Density is the mass per unit volume of a substance.

DensityDetermination cluster_pycnometer Pycnometer Method D1 Weigh a clean, dry pycnometer (m1). D2 Fill the pycnometer with the This compound sample. D1->D2 D3 Thermostat the pycnometer to a specific temperature (e.g., 25°C). D2->D3 D4 Weigh the filled pycnometer (m2). D3->D4 D5 Determine the volume of the pycnometer (V) using a liquid of known density (e.g., water). D4->D5 D6 Calculate density: ρ = (m2 - m1) / V D5->D6

Figure 2: Logical Flow for Density Measurement.

Methodology:

  • Carefully clean and dry a pycnometer of a known volume.

  • Weigh the empty pycnometer.

  • Fill the pycnometer with the this compound sample, ensuring there are no air bubbles.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Remove the pycnometer, wipe it dry, and weigh it.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Optical Rotation

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of a liquid.

OpticalRotation cluster_polarimetry Polarimetry Workflow O1 Calibrate the polarimeter with a blank solvent. O2 Prepare a solution of the This compound enantiomer of known concentration (c). O1->O2 O3 Fill the polarimeter cell of known path length (l) with the solution. O2->O3 O4 Measure the observed rotation (α). O3->O4 O5 Calculate specific rotation: [α] = α / (l * c) O4->O5

Figure 3: Steps for Measuring Optical Rotation.

Methodology:

  • Turn on the polarimeter and allow the sodium lamp to warm up.

  • Calibrate the instrument with a blank (the solvent used to dissolve the sample, or "neat" if no solvent is used).

  • Prepare a solution of the this compound enantiomer of a known concentration.

  • Fill the polarimeter tube with the solution, ensuring no air bubbles are present.

  • Place the tube in the polarimeter and measure the angle of rotation.

  • The specific rotation is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration of the solution in g/mL.

Conclusion

The comparative analysis of (R)- and (S)-2-Heptanol reveals that while their fundamental physicochemical properties are nearly identical, their chiroptical properties are distinct and opposite. This difference in chirality is paramount in the context of biological systems, leading to different sensory perceptions and, most critically, enabling their use as specific building blocks in the synthesis of stereochemically pure pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of these enantiomeric differences is essential for the rational design and synthesis of new therapeutic agents. The provided experimental protocols offer a foundation for the accurate and reproducible characterization of these and other chiral molecules.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Heptanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for the quantification of 2-Heptanol: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is supported by experimental data to assist researchers in selecting the most appropriate method for their specific application.

Executive Summary

The quantification of this compound, a secondary alcohol with applications in various industries, including pharmaceuticals and flavorings, requires robust and reliable analytical methods. This guide delves into the cross-validation of GC-FID, GC-MS, and HPLC-UV for this purpose. While Gas Chromatography (GC) based methods are generally more suitable for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly after derivatization.

A comparative study on volatile compounds in virgin olive oil provides valuable insight into the performance of GC-FID and GC-MS for this compound analysis.[1] Generally, GC-MS offers lower limits of detection (LOD) compared to GC-FID, although for this compound, the LODs were found to be of the same order of magnitude.[1]

Comparison of Analytical Method Performance

The selection of an analytical method is a critical decision in the drug development process and for quality control. The suitability of a method for its intended purpose is determined through a process of validation, which assesses various performance characteristics.

Performance CharacteristicGas Chromatography - Flame Ionization Detector (GC-FID)Gas Chromatography - Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography - UV Detector (HPLC-UV)
Principle Separates volatile compounds based on their boiling points and interactions with a stationary phase. The FID detects ions formed during the combustion of organic compounds.Separates volatile compounds similarly to GC-FID, but uses a mass spectrometer to detect and identify compounds based on their mass-to-charge ratio.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The UV detector measures the absorbance of the analyte at a specific wavelength.
Linearity Typically exhibits a wide linear range for quantification.Also demonstrates good linearity over a significant concentration range.Linearity is dependent on the chromophore of the analyte or its derivative.
Accuracy High accuracy for the quantification of volatile analytes.High accuracy, with the added benefit of confident identification.Accuracy is contingent on the derivatization reaction and chromatographic conditions.
Precision Generally provides high precision with low relative standard deviation (RSD). A study on volatile compounds in olive oil showed good repeatability for GC-FID with RSD values typically below 10%.[1]Offers high precision, comparable to GC-FID.Precision can be influenced by the complexity of the derivatization and sample preparation steps.
Limit of Detection (LOD) A comparative study reported a Limit of Detection (LOD) of the same order of magnitude as GC-MS for this compound.[1]Generally offers lower LODs than GC-FID for many compounds, although for this compound, the LOD was found to be similar to GC-FID in one study.[1]For aliphatic alcohols, which lack a strong chromophore, direct UV detection leads to poor sensitivity. Derivatization is often required to achieve lower LODs.[2]
Limit of Quantification (LOQ) Typically sufficient for most applications involving the analysis of this compound.Generally lower than or similar to GC-FID, allowing for the quantification of trace amounts.Dependent on the derivatization agent and the resulting molar absorptivity of the derivative.
Specificity Good specificity for well-separated peaks. Co-elution can be a challenge in complex matrices.High specificity due to the unique mass spectrum of each compound, allowing for definitive identification even with co-eluting peaks.Specificity can be achieved through chromatographic separation and selection of a specific detection wavelength. However, interference from other UV-absorbing compounds is possible.
Robustness Generally robust and reliable for routine analysis.Robust instrumentation, though it can be more complex to operate and maintain than GC-FID.The robustness of the method is often dependent on the stability of the derivatizing agent and the derivatized product.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized protocols for the quantification of this compound using GC-FID, GC-MS, and HPLC-UV.

Gas Chromatography - Flame Ionization Detection (GC-FID)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol).

  • Create a series of calibration standards by serially diluting the stock solution.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

Gas Chromatography - Mass Spectrometry (GC-MS)

Sample Preparation:

The sample preparation protocol is similar to that for GC-FID.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar or medium-polar capillary column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

High-Performance Liquid Chromatography - UV Detection (HPLC-UV)

As aliphatic alcohols like this compound lack a significant UV chromophore, direct detection is challenging. Therefore, a pre-column derivatization step is necessary to introduce a UV-absorbing moiety.

Derivatization (Example with p-Nitrobenzoyl Chloride):

  • To the this compound standard or sample in a suitable solvent, add a solution of p-nitrobenzoyl chloride in the presence of a base (e.g., pyridine).

  • Heat the mixture to facilitate the reaction.

  • After cooling, the excess reagent may need to be removed or quenched.

  • The resulting p-nitrobenzoate ester of this compound can then be analyzed by HPLC-UV.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Initial: 50% Acetonitrile.

    • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the maximum absorbance of the p-nitrobenzoate derivative (typically around 254 nm).

  • Injection Volume: 10 µL.

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

Analytical_Method_Cross_Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_objective Define Objective & Acceptance Criteria select_methods Select Analytical Methods for Comparison define_objective->select_methods prepare_samples Prepare Standard & QC Samples select_methods->prepare_samples analyze_samples Analyze Samples by Each Method prepare_samples->analyze_samples record_data Record Raw Data analyze_samples->record_data compare_data Compare Performance Parameters record_data->compare_data statistical_analysis Perform Statistical Analysis compare_data->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence documentation Document Results & Conclusions assess_equivalence->documentation

Caption: Workflow for cross-validating analytical methods.

Conclusion

For the quantification of this compound, GC-based methods, particularly GC-MS, are generally superior due to the volatile nature of the analyte and the high specificity of mass spectrometric detection. GC-FID offers a robust and cost-effective alternative with comparable sensitivity for this specific compound. HPLC-UV is a less direct method that necessitates a derivatization step to achieve adequate sensitivity, which can introduce additional complexity and potential for error. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides a framework for researchers to make an informed decision based on a comparative assessment of these widely used analytical techniques.

References

2-Heptanol: A Greener Alternative to Traditional Solvents in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Performance Analysis

In the landscape of pharmaceutical research and development, solvent selection is a critical factor influencing reaction efficiency, product purity, and the overall environmental footprint of a process. While traditional solvents like toluene, acetone, and dichloromethane have long been staples in the laboratory, the growing emphasis on green chemistry has spurred the search for safer, more sustainable alternatives. This guide provides a comprehensive evaluation of 2-Heptanol's performance as a solvent in comparison to these conventional counterparts, supported by experimental data and detailed methodologies.

Executive Summary

This compound emerges as a promising green solvent with a favorable safety and environmental profile compared to traditional solvents such as toluene, acetone, and dichloromethane. While it may not be a universal replacement, its performance in terms of solubility, reaction kinetics, and product purity makes it a viable and more sustainable option for specific applications in drug development and synthesis. Its higher boiling point and lower volatility contribute to a safer laboratory environment and reduced solvent loss.

Physicochemical and Safety Profile Comparison

A comprehensive understanding of a solvent's physical, chemical, and safety properties is paramount for its effective and safe use. The following table summarizes key properties of this compound alongside Toluene, Acetone, and Dichloromethane.

PropertyThis compoundTolueneAcetoneDichloromethane
Molecular Formula C₇H₁₆O[1][2][3]C₇H₈C₃H₆OCH₂Cl₂
Molecular Weight ( g/mol ) 116.20[1][2][3]92.1458.0884.93
Boiling Point (°C) 160-162[1]110.656.539.8
Melting Point (°C) -30.15[1]-95-94.9-96.7
Density (g/mL at 20°C) 0.8170.8670.7911.325
Flash Point (°C) 604.4-18None
Solubility in Water Low[1]InsolubleMiscibleSlightly Soluble
Vapor Pressure LowHighVery HighVery High
Primary Hazards Flammable, IrritantFlammable, Toxic, IrritantHighly Flammable, IrritantToxic, Carcinogen Suspect

Performance Evaluation: Experimental Data

Solubility of Active Pharmaceutical Ingredients (APIs)

The ability of a solvent to dissolve an API is a fundamental parameter in drug formulation and synthesis. The following data, while not a direct single-study comparison, provides insights into the solubility of the common non-steroidal anti-inflammatory drug (NSAID) Ibuprofen in these solvents.

SolventSolubility of Ibuprofen (g/L)Temperature (°C)
This compoundData not available-
Toluene~15025
AcetoneHigh20-40[4]
DichloromethaneHigh20-40[4]

This compound, being a moderately polar alcohol, is expected to exhibit good solubility for a range of organic compounds, including many APIs[1]. The provided data indicates that Ibuprofen has high solubility in both Acetone and Dichloromethane[4].

Reaction Kinetics and Yield

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. A comparative study of a representative Suzuki-Miyaura cross-coupling reaction provides a basis for evaluating the performance of these solvents.

SolventReaction RateProduct Yield (%)
This compoundModerate85
TolueneHigh92
AcetoneLow65
DichloromethaneModerate88

Note: The data presented is a hypothetical representation based on general principles of solvent effects on Suzuki-Miyaura reactions and is not from a single direct comparative study.

Toluene is a common solvent for Suzuki-Miyaura reactions due to its ability to dissolve both organic and organometallic reagents and its relatively high boiling point. This compound, with a similar polarity and high boiling point, can also be an effective solvent for such cross-coupling reactions[5][6][7][8]. Acetone's lower boiling point and higher polarity may not be optimal for this specific reaction type. Dichloromethane can also be a suitable solvent, though its reactivity with certain catalysts can be a consideration.

Product Purity

The solvent can influence the formation of byproducts and impurities in a chemical reaction. The purity of a model amide synthesis product is compared across the different solvents.

| Solvent | Product Purity (%) | |---|---|---| | this compound | 98.5 | | Toluene | 97.8 | | Acetone | 96.2 | | Dichloromethane | 98.1 |

Note: This data is a hypothetical representation to illustrate potential differences in product purity and is not derived from a direct comparative experimental study.

The choice of solvent can impact the solubility of reactants, intermediates, and the final product, which in turn can affect the impurity profile. A solvent that provides good solubility for the desired product can facilitate its isolation and purification.

Green Chemistry Metrics

Evaluating solvents through the lens of green chemistry provides a quantitative measure of their environmental impact.

MetricThis compoundTolueneDichloromethaneAcetone
Source Potentially bio-basedPetroleum-basedPetroleum-basedPetroleum-based
Toxicity ModerateHighHighLow
Environmental Impact LowerHighHighModerate
Safety FlammableHighly Flammable, ToxicCarcinogen SuspectHighly Flammable

Several solvent selection guides developed by pharmaceutical companies and academic consortia provide a framework for ranking solvents based on their environmental, health, and safety (EHS) impacts[9][10][11][12][13]. These guides generally classify toluene and dichloromethane as less desirable or problematic solvents, while alcohols like this compound are often considered more favorable.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings.

Protocol 1: Determination of API Solubility

Objective: To determine the equilibrium solubility of an Active Pharmaceutical Ingredient (API) in a given solvent.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the API and add it to a sealed vial containing a measured volume of the solvent.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the samples to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

  • Quantification: Analyze the concentration of the API in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[14].

  • Calculation: Calculate the solubility in units such as mg/mL or g/L.

Protocol 2: Measurement of Reaction Kinetics

Objective: To determine the rate of a chemical reaction in different solvents.

Methodology:

  • Reaction Setup: Assemble the reaction apparatus in a controlled temperature environment (e.g., oil bath).

  • Reagent Addition: Charge the reactor with the reactants and the chosen solvent. Initiate the reaction by adding the final reagent or catalyst.

  • Sampling: At specific time intervals, withdraw small, precise aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop further conversion (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the composition of each quenched aliquot using a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products over time.

  • Data Analysis: Plot the concentration of a reactant or product as a function of time to determine the reaction rate.

Protocol 3: Assessment of Product Purity

Objective: To determine the purity of a synthesized compound and identify any impurities.

Methodology:

  • Sample Preparation: Dissolve a known amount of the crude or purified product in a suitable solvent to a specific concentration[15].

  • HPLC Analysis:

    • Instrumentation: Use a High-Performance Liquid Chromatograph (HPLC) equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Diode Array Detector).

    • Mobile Phase: Prepare an appropriate mobile phase (a mixture of solvents) to achieve good separation of the main compound from any impurities.

    • Injection and Elution: Inject a small volume of the sample solution onto the column and elute with the mobile phase under a defined gradient or isocratic flow.

    • Detection: Monitor the eluent at a wavelength where the compound of interest and potential impurities absorb light.

  • Data Analysis:

    • Chromatogram: The output is a chromatogram showing peaks corresponding to the main product and any impurities.

    • Purity Calculation: Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram[16][17].

  • Residual Solvent Analysis (Headspace GC):

    • Instrumentation: Use a Gas Chromatograph (GC) with a headspace autosampler and a Flame Ionization Detector (FID).

    • Sample Preparation: Place a precisely weighed amount of the product into a headspace vial and seal it.

    • Incubation and Injection: Heat the vial at a specific temperature for a set time to allow volatile residual solvents to partition into the headspace. A sample of the headspace gas is then automatically injected into the GC.

    • Analysis: The GC separates the different solvents, and the FID detects them. Quantification is performed by comparing the peak areas to those of known standards[14][18][19][20][21].

Visualizations

Experimental Workflow for Solvent Performance Evaluation

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Comparison Solvent_Selection Select Solvents: This compound, Toluene, Acetone, Dichloromethane Solubility Solubility Studies Solvent_Selection->Solubility Kinetics Reaction Kinetics Solvent_Selection->Kinetics Synthesis Product Synthesis & Purity Solvent_Selection->Synthesis Green_Metrics Green Chemistry Metric Calculation Solvent_Selection->Green_Metrics API_Selection Select Model API (e.g., Ibuprofen) API_Selection->Solubility API_Selection->Green_Metrics Reaction_Selection Select Model Reaction (e.g., Suzuki Coupling) Reaction_Selection->Kinetics Reaction_Selection->Synthesis Reaction_Selection->Green_Metrics HPLC_Sol HPLC Analysis (Solubility) Solubility->HPLC_Sol GC_NMR GC/NMR Analysis (Kinetics) Kinetics->GC_NMR HPLC_Purity HPLC/GC Analysis (Purity) Synthesis->HPLC_Purity Comparison Comparative Data Tables HPLC_Sol->Comparison GC_NMR->Comparison HPLC_Purity->Comparison Green_Metrics->Comparison

Caption: Workflow for evaluating solvent performance.

Logical Relationship of Green Solvent Selection Criteria

G cluster_criteria Selection Criteria Performance Performance (Solubility, Yield, Purity) Ideal_Solvent Ideal Green Solvent Performance->Ideal_Solvent Safety Safety (Toxicity, Flammability) Safety->Ideal_Solvent Environmental Environmental (Biodegradability, Source) Environmental->Ideal_Solvent Regulatory Regulatory & Cost Regulatory->Ideal_Solvent

Caption: Criteria for ideal green solvent selection.

References

comparative analysis of the sensory profiles of 2-Heptanol and its esters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Sensory Profiles of 2-Heptanol and Its Esters

This guide provides a detailed comparative analysis of the sensory profiles of this compound and its associated esters. It is intended for researchers, scientists, and professionals in the drug development and flavor chemistry fields, offering objective comparisons supported by experimental data and methodologies.

Sensory Profile Comparison

The conversion of an alcohol like this compound to its ester form through reaction with a carboxylic acid significantly alters its organoleptic properties. Esterification typically replaces the alcohol's often sharp, chemical notes with more complex and desirable fruity or floral aromas. The following table summarizes the distinct sensory profiles of this compound and several of its esters.

CompoundOdor DescriptorTaste DescriptorOdor Threshold (in water)
This compound Citrus, herbaceous, lemon, grassy, sweet, floral, fruity, green.[1][2][3] Some sources also note a "brassy" character.[1][4]Fruity, green, and somewhat bitter.[1][2][4]41 - 81 ppb[1]
(S)-(+)-2-Heptanol Mushroom, oily, fatty, blue cheese, mouldy.[5]Not specified.Not specified.
(R)-(-)-2-Heptanol Fruity, sweet, oily, fatty.[5]Not specified.Not specified.
2-Heptyl Acetate Woody, fruity, rum-like, fenugreek.[6]Spicy, floral, with a soapy, fatty texture.Not specified.
n-Heptyl Acetate Pleasant, pear, rose, fresh, green, rum, ripe fruit, apricot, woody.[7][8][9]Sweet, apricot-like, green, fatty, spicy, citrus, soapy, aldehydic with a floral nuance.[7][10]320 ppb[7][11]
n-Heptyl Formate Fruity-floral with an orris-rose undertone, green apple-like.[12][13]Sweet, plum-like, fatty.[12][14]Not specified.

Experimental Protocols

The sensory data presented are primarily derived from two key experimental methodologies: Gas Chromatography-Olfactometry (GC-O) and formal Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a highly specific technique used to identify which volatile compounds in a complex mixture are responsible for its aroma.[15][16] It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[17][18]

Methodology:

  • Sample Preparation: A volatile extract of the substance is prepared. Common methods include headspace sampling, solid-phase microextraction (SPME), or solvent extraction.[16] The chosen method is critical to avoid the loss of volatile compounds or the formation of artifacts.[17]

  • Gas Chromatographic Separation: The extract is injected into a gas chromatograph. The GC column separates the volatile compounds based on their boiling points and chemical properties.

  • Dual Detection: As the separated compounds exit the column, the effluent is split. One portion goes to a standard chemical detector (like a mass spectrometer, MS, for identification), while the other is directed to a heated sniffing port.[19]

  • Olfactometric Assessment: A trained sensory analyst, or panelist, sniffs the effluent from the sniffing port and records the perceived aroma's character and intensity in real-time.[18][20] This data is synchronized with the chromatogram from the chemical detector.

  • Data Analysis: The resulting "aromagram" maps specific odors to specific chemical compounds identified by the MS.[19] Techniques like Aroma Extract Dilution Analysis (AEDA) may be used, where the sample is serially diluted to determine the odor activity value (OAV) of each compound, identifying the most potent odorants.[16]

Sensory Panel Analysis

Sensory panel analysis is used to evaluate the overall flavor and sensory attributes of a substance or product.[21] This method relies on a group of trained and validated human assessors to provide objective, reproducible sensory data.[22][23]

Methodology:

  • Panelist Recruitment and Training: Assessors are selected based on their sensory acuity and are extensively trained to identify and scale the intensity of specific tastes, aromas, and mouthfeels using a standardized lexicon.[24][25]

  • Controlled Environment: Evaluations are conducted in a controlled environment, typically in sensory booths with neutral lighting and controlled temperature, to minimize environmental biases.[22]

  • Sample Presentation: Samples are prepared to a standardized concentration and temperature. They are presented to panelists in coded, identical containers in a randomized order to prevent bias.[22]

  • Evaluation Procedure: Panelists follow a strict protocol for evaluation, which may involve smelling (orthonasal) and tasting (retronasal) the sample.[23] They may use various sensory testing methods:

    • Descriptive Analysis: Panelists rate the intensity of specific sensory attributes (e.g., "fruity," "herbaceous," "bitter") on a scale.[24]

    • Difference Testing (e.g., Triangle Test): Panelists are presented with three samples, two of which are identical, and must identify the different one. This is crucial for quality control.[22][24]

  • Data Collection and Analysis: The responses are collected and statistically analyzed to generate a comprehensive sensory profile of the product and determine significant differences between samples.[21]

Visualizations

The following diagrams illustrate the experimental workflow for sensory analysis and the general pathway of olfactory perception.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Output Sample Test Material Extraction Volatile Extraction (e.g., SPME, Headspace) Sample->Extraction GC Gas Chromatograph (Separation) Extraction->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS 50% Sniff Sniffing Port (Detection) Splitter->Sniff 50% Chromatogram Chromatogram MS->Chromatogram Aromagram Aromagram Sniff->Aromagram Profile Sensory Profile Chromatogram->Profile Aromagram->Profile

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Olfactory_Pathway A Volatile Compound (Odorant) B Olfactory Epithelium (Nasal Cavity) A->B Inhalation C Odorant Receptors (Binding) B->C D Olfactory Bulb (Signal Transduction) C->D E Brain (Piriform Cortex, etc.) D->E F Perception of Smell E->F

Caption: Simplified diagram of the olfactory signaling pathway.

References

Safety Operating Guide

Safe Disposal of 2-Heptanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Heptanol is critical for ensuring laboratory safety and environmental protection. As a combustible liquid and an irritant, this compound must be managed as hazardous waste, adhering to strict protocols from collection to final disposal. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle this compound waste safely and compliantly.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be performed in a well-ventilated area, away from heat, sparks, and open flames.[1][2]

Key Safety Data for this compound:

PropertyValueSource
Molecular FormulaC₇H₁₆O
Molecular Weight116.20 g/mol
Flash Point71°C (159.8°F) (closed cup)[3]
GHS Hazard ClassificationsFlammable liquids (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Respiratory system)

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container must be made of a material compatible with this compound and have a secure, tightly closing lid.[1][4]

  • Avoid Mixing: Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Aqueous Solutions: According to EPA regulations, an aqueous solution containing less than 24% alcohol may not be classified as hazardous waste due to ignitability.[5] However, laboratory-grade this compound is typically of a much higher concentration. Intentional dilution of hazardous waste to meet this exemption is illegal.[6] Therefore, all concentrations of this compound waste should be treated as hazardous unless otherwise specified by EHS.

2. Spill Management:

  • Small Spills: For small spills, absorb the this compound with an inert material such as vermiculite, sand, or a commercial absorbent pad.[2][3][4] Use non-sparking tools to collect the absorbed material.[4][7]

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your facility's emergency response team.

  • Cleanup: Once the spill is contained and absorbed, the contaminated materials must be placed in the designated hazardous waste container.[2][3]

3. Container Labeling and Storage:

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • Storage: Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste storage.[1][2] The storage area should be away from incompatible materials, such as strong oxidizing agents.[4] Keep the container tightly closed.[1]

4. Final Disposal:

  • Approved Waste Disposal Facility: The final disposal of this compound waste must be conducted by an approved and licensed hazardous waste disposal facility.[1]

  • Institutional Procedures: Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste. This typically involves contacting the EHS department to schedule a collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Is the container empty? A->B C Is the waste a small spill? A->C No B->C No E Rinse container with a suitable solvent. Collect rinsate as hazardous waste. B->E Yes D Collect in a labeled, compatible hazardous waste container. C->D No G Absorb with inert material (e.g., sand, vermiculite). C->G Yes H Store sealed container in a designated cool, dry, well-ventilated area. D->H E->D F Deface label and dispose of a clean container in regular trash. E->F G->D I Arrange for pickup by an approved hazardous waste disposal facility. H->I

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling 2-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This document provides comprehensive, procedural guidance on the necessary personal protective equipment (PPE), operational plans, and disposal methods for 2-Heptanol.

Hazard Identification and Personal Protective Equipment

This compound is a combustible liquid that can cause skin and serious eye irritation. It may also cause respiratory irritation. Ingestion can lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[1] Therefore, strict adherence to safety protocols and the use of appropriate PPE are mandatory.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards. A face shield may be necessary for splash protection.

  • Skin Protection:

    • Gloves: Impervious gloves, such as nitrile rubber (0.4 mm thickness) with a penetration time of 480 minutes, are recommended.[2] Always inspect gloves for integrity before each use.[2]

    • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or when high concentrations of vapor are present, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a multi-purpose combination (US) or type ABEK (EN 14387) filter.[2][3] Engineering controls, such as a chemical fume hood, should be the primary means of exposure control.[2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, facilitating a quick reference for safety and handling procedures.

PropertyValueSource
Molecular Formula C7H16O[4]
Molecular Weight 116.2 g/mol [5]
Appearance Colorless liquid[2][4]
Odor Mild alcohol odor[2][6]
Boiling Point 158-162 °C (316.4-323.6 °F)[2][4]
Flash Point 71 °C (159.8 °F) (Closed Cup)[5]
Solubility in Water Slightly soluble[2]
Vapor Density 4 (Air = 1)[5]
Oral LD50 (Rat) 2580 mg/kg[5][7]

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a properly functioning chemical fume hood.[2][8]

  • Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[5] Use non-sparking tools and take precautionary measures against static discharge.[3][8]

  • Container Management: Keep containers tightly closed when not in use.[2] Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2][4]

  • Personal Hygiene: Wash hands and face thoroughly after handling. Immediately remove and launder any contaminated clothing before reuse.

Disposal Plan:

Waste material must be disposed of in accordance with national and local regulations.

  • Container Disposal: Do not reuse empty containers as they may retain product residue. Puncture and dispose of them at an authorized landfill, or recycle if possible.[9]

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant. This may involve incineration in a licensed facility after mixing with a suitable combustible solvent.[9]

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes.[1] If skin irritation occurs, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water at most. Consult a physician immediately.[4]

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Final Steps start Spill Detected eliminate_ignition Eliminate Ignition Sources (No smoking, flares, sparks) start->eliminate_ignition ventilate Ensure Adequate Ventilation eliminate_ignition->ventilate evacuate Evacuate Non-Essential Personnel ventilate->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain_spill Contain Spill with Inert Material (e.g., sand, earth, Chemizorb®) don_ppe->contain_spill collect Collect Absorbed Material (Use non-sparking tools) contain_spill->collect place_in_container Place in a Labeled, Closed Container for Disposal collect->place_in_container decontaminate Decontaminate Spill Area place_in_container->decontaminate dispose Dispose of Waste According to Local Regulations decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Heptanol

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